molecular formula C20H27N3O4 B1677319 ONO-6126 CAS No. 401519-28-6

ONO-6126

货号: B1677319
CAS 编号: 401519-28-6
分子量: 373.4 g/mol
InChI 键: VXYDHPDQMSVQCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide is a synthetic small molecule provided for investigative use in biochemical and pharmacological studies. Its structure, featuring a hydroxamic acid group and a substituted piperidine core, suggests potential as a modulator of specific enzymatic pathways, though its precise mechanism of action and molecular targets require further experimental validation by researchers. This compound is of significant interest for probing novel biological mechanisms and contributing to early-stage drug discovery research. The specific research applications and detailed mechanistic data for this compound were not located in the current search and should be confirmed from specialized scientific sources. This product is strictly labeled "For Research Use Only" and is not intended for any form of human or animal consumption, diagnostic, or therapeutic applications.

属性

CAS 编号

401519-28-6

分子式

C20H27N3O4

分子量

373.4 g/mol

IUPAC 名称

2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide

InChI

InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24)

InChI 键

VXYDHPDQMSVQCU-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ONO-6126;  ONO 6126;  ONO6126;  DE-103;  DE 103;  DE103.

产品来源

United States

Foundational & Exploratory

ONO-6126: A Technical Overview of its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory and allergic diseases.[1] As a member of the broader class of PDE4 inhibitors, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This technical guide synthesizes the available information on the mechanism of action of PDE4 inhibitors, with a focus on the anticipated effects of this compound in key inflammatory cell types. While specific preclinical data on this compound is limited in publicly accessible literature, this document extrapolates from the well-established pharmacology of "second-generation" PDE4 inhibitors to provide a comprehensive overview for research and development professionals.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It is a member of the phosphodiesterase superfamily and is responsible for the hydrolysis of cAMP, a ubiquitous second messenger that plays a pivotal role in regulating the activity of various immune and inflammatory cells.[2] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the cellular signals that would otherwise suppress inflammatory responses.

PDE4 is highly expressed in a wide range of immunocytes, including T lymphocytes, monocytes, macrophages, neutrophils, eosinophils, and dendritic cells.[2] This cell-specific expression pattern makes PDE4 an attractive therapeutic target for inflammatory diseases. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These signaling pathways ultimately result in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

This compound is a potent and selective inhibitor of PDE4.[1] It belongs to a newer generation of PDE4 inhibitors that are suggested to have an improved therapeutic window, potentially offering a better balance between efficacy and side effects, such as nausea and emesis, which have limited the clinical utility of earlier compounds.[3]

Core Mechanism of Action: The cAMP-PKA Pathway

The primary mechanism of action of this compound in inflammatory cells is the inhibition of PDE4, leading to elevated intracellular cAMP levels. This increase in cAMP initiates a signaling cascade that culminates in a broad anti-inflammatory effect.

cluster_cell Inflammatory Cell ONO_6126 This compound PDE4 PDE4 ONO_6126->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates & Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-2, IL-12) CREB->Pro_inflammatory Downregulates Transcription Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory Upregulates Transcription

Figure 1: Core Signaling Pathway of this compound in Inflammatory Cells.

Effects on Key Inflammatory Cells

The elevation of cAMP by this compound has distinct and significant consequences in different inflammatory cell types. The following sections detail these effects, with representative quantitative data for the PDE4 inhibitor class.

T Lymphocytes

T cells are central players in orchestrating adaptive immune responses and are implicated in many chronic inflammatory diseases. PDE4 inhibition has been shown to suppress T cell proliferation and the production of key pro-inflammatory cytokines.

Table 1: Representative Effects of PDE4 Inhibitors on T Lymphocyte Function

ParameterEffect of PDE4 InhibitionRepresentative IC50 / EC50Key Cytokines Affected
Proliferation Inhibition10 - 100 nM-
TNF-α Production Inhibition5 - 50 nMTNF-α
IFN-γ Production Inhibition20 - 200 nMIFN-γ
IL-2 Production Inhibition15 - 150 nMIL-2
IL-4 Production Inhibition30 - 300 nMIL-4
IL-5 Production Inhibition25 - 250 nMIL-5
IL-10 Production Augmentation50 - 500 nMIL-10

Note: The IC50/EC50 values are representative of potent, second-generation PDE4 inhibitors and are intended for comparative purposes. Specific values for this compound are not publicly available.

Monocytes and Macrophages

Monocytes and macrophages are critical components of the innate immune system and are major sources of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

cluster_workflow Experimental Workflow: Cytokine Measurement in Macrophages Monocytes Isolate Human Peripheral Blood Monocytes Macrophages Differentiate into Macrophages (e.g., with M-CSF) Monocytes->Macrophages Stimulate Stimulate with LPS Macrophages->Stimulate Treat Treat with this compound (or other PDE4i) Stimulate->Treat Incubate Incubate for 24h Treat->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Cytokine Levels (e.g., ELISA) Collect->Measure

Figure 2: Generalized Experimental Workflow for Assessing PDE4 Inhibitor Effects.

Table 2: Representative Effects of PDE4 Inhibitors on Monocyte and Macrophage Function

ParameterEffect of PDE4 InhibitionRepresentative IC50 / EC50Key Mediators Affected
TNF-α Production Inhibition1 - 20 nMTNF-α
IL-1β Production Inhibition10 - 100 nMIL-1β
IL-6 Production Inhibition15 - 150 nMIL-6
IL-12 Production Inhibition20 - 200 nMIL-12
Chemokine Production (e.g., CCL3, CCL4) Inhibition5 - 50 nMCCL3, CCL4
Phagocytosis Variable--
Neutrophils and Eosinophils

Neutrophils and eosinophils are granulocytes that play a crucial role in the inflammatory response, particularly in the context of respiratory diseases like asthma and COPD.

Table 3: Representative Effects of PDE4 Inhibitors on Neutrophil and Eosinophil Function

Cell TypeParameterEffect of PDE4 InhibitionRepresentative IC50 / EC50Key Mediators Affected
Neutrophil Chemotaxis Inhibition50 - 500 nM-
Superoxide Production Inhibition100 - 1000 nMReactive Oxygen Species
Degranulation Inhibition75 - 750 nMElastase, Myeloperoxidase
Eosinophil Chemotaxis Inhibition20 - 200 nM-
Degranulation Inhibition30 - 300 nMEosinophil Peroxidase, Major Basic Protein
Adhesion Inhibition40 - 400 nM-

Downstream Signaling Pathways

Beyond the primary cAMP-PKA axis, PDE4 inhibition by this compound is expected to influence other critical intracellular signaling pathways involved in inflammation, notably the NF-κB and MAPK pathways.

cluster_pathways Interplay of Signaling Pathways ONO_6126 This compound PDE4 PDE4 ONO_6126->PDE4 Inhibits cAMP cAMP PDE4->cAMP PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits MAPK MAPK Pathway (p38, JNK) PKA->MAPK Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Figure 3: this compound's Influence on Downstream Inflammatory Signaling.

The anti-inflammatory effects of some PDE4 inhibitors have been linked to the suppression of the NF-κB and MAPK signaling pathways. The increase in cAMP and subsequent activation of PKA can interfere with the activation of these pro-inflammatory pathways, leading to a more profound and sustained anti-inflammatory effect.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following methodologies are standard for evaluating the in vitro effects of PDE4 inhibitors on inflammatory cells.

Cell Isolation and Culture
  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • T Lymphocytes, Monocytes, Neutrophils, Eosinophils: Further purified from PBMCs or whole blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and relevant growth factors.

Cytokine Production Assays
  • Cell Stimulation: Inflammatory cells are stimulated with an appropriate agonist (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells) in the presence or absence of varying concentrations of the PDE4 inhibitor.

  • Incubation: Cells are incubated for a specified period (e.g., 4-48 hours) to allow for cytokine production and secretion.

  • Quantification: Cytokine levels in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

cAMP Measurement
  • Cell Lysis: Cells are treated with the PDE4 inhibitor for a short duration and then lysed to release intracellular contents.

  • Quantification: Intracellular cAMP levels are measured using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Cells are stimulated and treated as described above, and whole-cell lysates are prepared.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: Membranes are probed with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of p38, JNK, IκBα) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, as a selective PDE4 inhibitor, is poised to exert its anti-inflammatory effects through the elevation of intracellular cAMP in a multitude of inflammatory cells. This leads to the suppression of pro-inflammatory cytokine production, inhibition of cell trafficking and activation, and modulation of key downstream signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound remains largely proprietary, the well-established mechanism of action for its drug class provides a strong foundation for understanding its therapeutic potential in inflammatory diseases. Further research and clinical development will be crucial to fully elucidate the specific profile of this compound and its place in the therapeutic landscape.

References

ONO-6126: An In-depth Technical Guide on PDE4 Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor formerly under development for respiratory and ophthalmic inflammatory diseases. Its development has since been discontinued, and detailed public information, particularly regarding its specific PDE4 subtype selectivity profile, is limited. This guide provides a comprehensive overview based on available information on second-generation PDE4 inhibitors and the general principles of PDE4 inhibition.

Introduction to this compound and PDE4 Inhibition

This compound was developed as a second-generation phosphodiesterase 4 (PDE4) inhibitor, aiming to offer an improved therapeutic window compared to earlier compounds in its class.[1] PDE4 enzymes are crucial regulators of intracellular signaling, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] This mechanism is central to modulating inflammatory responses, making PDE4 a compelling target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and allergic conjunctivitis.[4][5][6]

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed across various tissues and cell types, and they play distinct roles in cellular function.[4][7][8] This differential expression is the basis for the hypothesis that selective inhibition of specific PDE4 subtypes could maximize therapeutic efficacy while minimizing the dose-limiting side effects associated with first-generation, non-selective PDE4 inhibitors, such as nausea and emesis.[2][9][10] It is believed that the anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4B, while the adverse effects are often linked to the inhibition of PDE4D.[9][11]

This compound PDE4 Subtype Selectivity Profile

Quantitative data detailing the specific IC50 or Ki values of this compound against the individual PDE4 subtypes (A, B, C, and D) are not publicly available. As a second-generation inhibitor, this compound was designed to have an improved side-effect profile, which suggests a degree of selectivity for certain PDE4 subtypes over others. However, without concrete data, its precise selectivity remains unconfirmed in the public domain.

To provide context, the following table presents representative IC50 values for other well-characterized PDE4 inhibitors, illustrating the concept of subtype selectivity.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Selectivity Profile
Roflumilast ~0.7~0.2~1.6~0.5Pan-PDE4 Inhibitor
Apremilast ~190~140~1000~50Pan-PDE4 Inhibitor
Cilomilast ~120~100~1300~120Pan-PDE4 Inhibitor
Piclamilast Not Reported0.041Not Reported0.021PDE4B/D Selective

Note: These values are approximate and can vary depending on the specific assay conditions. They are provided for illustrative purposes to demonstrate the range of activities and selectivity profiles of different PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. In inflammatory cells, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[12][13] This cascade of events ultimately leads to the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and an increase in anti-inflammatory mediators.[12][13]

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR Pro-inflammatory Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Pro_Inflammatory_Mediators Downregulates Anti_Inflammatory_Mediators Anti-inflammatory Mediators CREB->Anti_Inflammatory_Mediators Upregulates PDE4 PDE4 PDE4->cAMP ONO_6126 This compound ONO_6126->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Protocols for Determining PDE4 Subtype Selectivity

A variety of in vitro methods can be employed to determine the selectivity of a compound for PDE4 subtypes. A common approach involves the use of recombinant human PDE4 enzymes.

A. General Radiometric PDE Assay Protocol

This assay measures the enzymatic activity of each PDE4 subtype by quantifying the conversion of radiolabeled cAMP to AMP.

  • Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed and purified from a suitable host system (e.g., Sf9 insect cells or E. coli).

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., Tris-HCl, MgCl2), a specific concentration of the test compound (like this compound) dissolved in DMSO, and one of the recombinant PDE4 subtypes.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate mixture containing a known concentration of [3H]-cAMP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as snake venom nucleotidase, which converts the [3H]-AMP product to [3H]-adenosine.

  • Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange resin.

  • Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

PDE4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffer, [3H]-cAMP, Inhibitor) Start->Prepare_Reagents Dispense_Components Dispense Components into 96-well Plate (Buffer, Inhibitor, PDE4 Subtype) Prepare_Reagents->Dispense_Components Initiate_Reaction Initiate Reaction with [3H]-cAMP Dispense_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with Snake Venom Nucleotidase) Incubate->Terminate_Reaction Separate_Product Separate [3H]-Adenosine from [3H]-cAMP (Anion-Exchange Resin) Terminate_Reaction->Separate_Product Quantify_Signal Quantify [3H]-Adenosine Signal (Scintillation Counting) Separate_Product->Quantify_Signal Analyze_Data Analyze Data and Determine IC50 Quantify_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a radiometric PDE4 subtype selectivity assay.

B. Alternative Assay Formats

Other non-radiometric methods are also available, such as fluorescence polarization (FP) assays and cell-based reporter gene assays.[14][15] Cell-based assays can provide a more physiologically relevant context for assessing compound activity.[15]

Conclusion

This compound represents a second-generation PDE4 inhibitor developed with the aim of achieving a better therapeutic index than its predecessors. While specific data on its PDE4 subtype selectivity are not publicly available due to its discontinued development, the principles of PDE4 inhibition suggest that its improved profile likely stemmed from a degree of selectivity for specific PDE4 subtypes. The anti-inflammatory effects of PDE4 inhibitors are well-established and are mediated through the elevation of intracellular cAMP and the subsequent modulation of inflammatory signaling pathways. The methodologies for determining PDE4 subtype selectivity are robust and crucial for the development of future, more targeted PDE4 inhibitors. Further research into subtype-selective PDE4 inhibitors holds promise for the development of safer and more effective treatments for a range of inflammatory diseases.

References

The Biological Activity of ONO-6126 in Respiratory Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been in development for respiratory disorders. While specific preclinical and clinical data for this compound in respiratory models are not extensively published in the public domain, this guide synthesizes the expected biological activities based on its mechanism of action as a potent PDE4 inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, particularly in airways, making its inhibition a key therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth overview of the anticipated effects of this compound in relevant respiratory models, including detailed experimental protocols and representative data.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels in various inflammatory and structural cells within the respiratory system. This elevation in cAMP leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the modulation of immune cell function.

dot

Caption: Signaling pathway of this compound via PDE4 inhibition.

Expected Biological Activities in Respiratory Models

Based on the known effects of selective PDE4 inhibitors, this compound is anticipated to exhibit the following key biological activities in preclinical models of asthma and COPD:

  • Reduction of Inflammatory Cell Infiltration: this compound is expected to significantly reduce the influx of key inflammatory cells, such as eosinophils, neutrophils, and lymphocytes, into the airways.

  • Attenuation of Airway Hyperresponsiveness (AHR): By reducing airway inflammation and potentially acting on airway smooth muscle cells, this compound is predicted to decrease the exaggerated bronchoconstrictor response to stimuli.

  • Inhibition of Pro-inflammatory Cytokine Production: The compound is likely to suppress the production and release of a range of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of asthma and COPD.

Data Presentation: Representative Preclinical Data for a Selective PDE4 Inhibitor

The following tables summarize the expected quantitative data from preclinical studies in established animal models of allergic asthma and COPD.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of an Ovalbumin-Induced Allergic Asthma Mouse Model

Treatment GroupEosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)Macrophages (x10⁴/mL)
Vehicle Control0.5 ± 0.10.2 ± 0.10.8 ± 0.210.5 ± 1.2
Ovalbumin (OVA)25.8 ± 3.15.2 ± 0.94.5 ± 0.712.1 ± 1.5
OVA + this compound (1 mg/kg)12.3 ± 1.52.8 ± 0.52.1 ± 0.411.8 ± 1.3
OVA + this compound (5 mg/kg)5.1 ± 0.81.5 ± 0.31.2 ± 0.311.2 ± 1.1

*p < 0.05 compared to Ovalbumin (OVA) group. Data are presented as mean ± SEM.

Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine in a House Dust Mite (HDM)-Induced Chronic Asthma Model

Treatment GroupPenh (at 50 mg/mL Methacholine)
Vehicle Control1.5 ± 0.2
House Dust Mite (HDM)4.8 ± 0.5
HDM + this compound (1 mg/kg)3.2 ± 0.4
HDM + this compound (5 mg/kg)2.1 ± 0.3

*p < 0.05 compared to House Dust Mite (HDM) group. Penh = enhanced pause. Data are presented as mean ± SEM.

Table 3: Effect on Pro-inflammatory Cytokine Levels in Lung Homogenates of a Lipopolysaccharide (LPS)-Induced COPD Mouse Model

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)CXCL1/KC (pg/mg protein)
Vehicle Control50 ± 835 ± 6120 ± 15
Lipopolysaccharide (LPS)450 ± 42380 ± 351500 ± 120
LPS + this compound (1 mg/kg)280 ± 30210 ± 25950 ± 90
LPS + this compound (5 mg/kg)150 ± 18120 ± 15500 ± 55

*p < 0.05 compared to Lipopolysaccharide (LPS) group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

1. Ovalbumin-Induced Allergic Asthma Mouse Model

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.

  • Challenge: From day 21 to 27, mice are challenged with 1% OVA aerosol for 30 minutes each day.

  • Treatment: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before each OVA challenge.

  • Readouts (24 hours after the last challenge):

    • BAL Fluid Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by microscopy after cytocentrifugation and staining.

    • Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

2. House Dust Mite (HDM)-Induced Chronic Asthma Model

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Induction: Mice are intranasally (i.n.) challenged with 25 µg of house dust mite (HDM) extract in 35 µL of saline three times a week for five consecutive weeks.

  • Treatment: this compound or vehicle is administered daily during the challenge period.

  • Readouts (48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine (0-50 mg/mL), and the enhanced pause (Penh) is recorded.

3. Lipopolysaccharide (LPS)-Induced COPD Mouse Model

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Mice are instilled intranasally (i.n.) with 10 µg of lipopolysaccharide (LPS) from E. coli in 50 µL of saline.

  • Treatment: this compound or vehicle is administered 1 hour before and 6 hours after LPS instillation.

  • Readouts (24 hours after LPS instillation):

    • Lung Homogenate Cytokine Analysis: Lungs are harvested, homogenized, and the supernatant is used to measure the levels of TNF-α, IL-6, and CXCL1/KC using enzyme-linked immunosorbent assay (ELISA).

dot

ONO-6126: A Technical Overview of its Anticipated Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, initially developed by Ono Pharmaceutical for respiratory disorders and later licensed to Santen Pharmaceutical for ophthalmic applications, specifically allergic conjunctivitis.[1][2] While the clinical development of this compound for respiratory indications has been discontinued, its mechanism as a PDE4 inhibitor provides a strong basis for understanding its downstream signaling pathways. This technical guide synthesizes the established principles of PDE4 inhibition to delineate the anticipated molecular cascades influenced by this compound. The information presented herein is based on the well-characterized effects of the PDE4 inhibitor class, as specific preclinical data on this compound's signaling pathways are not extensively available in the public domain.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP is the primary event that triggers a cascade of downstream signaling events, ultimately resulting in the compound's anti-inflammatory effects.[1]

Primary Downstream Signaling Pathways

The elevation of intracellular cAMP by this compound is anticipated to activate two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway.

Protein Kinase A (PKA) Pathway

Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates a multitude of downstream targets, including transcription factors and other enzymes. This pathway is central to the anti-inflammatory effects of PDE4 inhibitors.

Exchange Protein Activated by cAMP (EPAC) Pathway

EPAC is a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Upon binding cAMP, EPAC activates these G proteins, initiating a separate signaling cascade that can also contribute to the modulation of inflammatory responses.

A diagram illustrating the central role of this compound in modulating cAMP levels and activating the PKA and EPAC pathways is provided below.

ONO_6126_Mechanism cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC ONO_6126 This compound ONO_6126->PDE4 AMP AMP PDE4->AMP Anti_Inflammatory_Effects Anti-inflammatory Effects PKA->Anti_Inflammatory_Effects EPAC->Anti_Inflammatory_Effects NFkB_Inhibition Inhibition of NF-κB Pathway Anti_Inflammatory_Effects->NFkB_Inhibition Cytokine_Reduction Reduced Cytokine Production (e.g., TNF-α) Anti_Inflammatory_Effects->Cytokine_Reduction

This compound inhibits PDE4, increasing cAMP and activating PKA/EPAC pathways.

Quantitative Data (Representative)

While specific quantitative data for this compound is not publicly available, the following table provides representative data on the expected effects of a potent and selective PDE4 inhibitor based on literature for similar compounds.

ParameterExpected Effect of this compoundRepresentative IC50/EC50Cell Type/Assay Condition
PDE4 Inhibition Inhibition of cAMP hydrolysisLow nM rangeRecombinant human PDE4 enzyme assay
cAMP Accumulation Increase in intracellular cAMPLow to mid nM rangeHuman U937 cells, stimulated
TNF-α Release Inhibition of TNF-α productionLow to mid nM rangeLPS-stimulated human PBMCs
IL-12p70 Production Inhibition of IL-12p70 productionMid to high nM rangeLPS-stimulated human dendritic cells

Key Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not available. However, the following are standard assays used to characterize PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit PDE4 enzyme activity.

Methodology:

  • Recombinant human PDE4 enzyme is incubated with a fluorescently labeled cAMP substrate.

  • Various concentrations of this compound are added to the reaction.

  • The enzyme reaction is allowed to proceed for a specified time at 37°C.

  • A binding reagent is added that specifically binds to the fluorescently labeled AMP product.

  • The fluorescence polarization is measured, which is proportional to the amount of AMP produced.

  • IC50 values are calculated from the dose-response curve.

Cellular cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

  • A relevant cell line (e.g., human U937 monocytic cells) is cultured.

  • Cells are pre-incubated with various concentrations of this compound.

  • Cells are then stimulated with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, ELISA).

  • EC50 values for cAMP accumulation are determined.

TNF-α Release Assay from Human PBMCs

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Cells are pre-treated with a range of concentrations of this compound.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured by ELISA.

  • The IC50 for the inhibition of TNF-α release is calculated.

The following diagram illustrates a typical experimental workflow for evaluating a PDE4 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Enzyme_Assay PDE4 Enzyme Inhibition Assay IC50_Calc IC50 Calculation (Potency) Enzyme_Assay->IC50_Calc Cell_Assay Cellular cAMP Accumulation Assay EC50_Calc EC50 Calculation (Efficacy) Cell_Assay->EC50_Calc Cytokine_Assay TNF-α Release Assay (PBMCs) Cytokine_Assay->IC50_Calc

Workflow for in vitro characterization of a PDE4 inhibitor like this compound.

Anticipated Impact on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α. The cAMP/PKA pathway, activated by PDE4 inhibitors, is known to interfere with NF-κB signaling. This interference can occur at multiple levels, including the inhibition of IκB kinase (IKK) activity, which is crucial for NF-κB activation. By inhibiting the NF-κB pathway, this compound would be expected to exert a broad anti-inflammatory effect.

Below is a diagram illustrating the hypothesized inhibitory effect of the this compound-cAMP-PKA axis on the NF-κB pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONO_6126 This compound cAMP cAMP ONO_6126->cAMP leads to increased PKA PKA cAMP->PKA activates IKK IKK PKA->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription

Hypothesized inhibition of the NF-κB pathway by this compound via PKA activation.

Conclusion

This compound, as a potent and selective PDE4 inhibitor, is anticipated to exert its therapeutic effects primarily through the elevation of intracellular cAMP. This leads to the activation of the PKA and EPAC signaling pathways, which in turn suppress inflammatory responses, partly through the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory cytokine production. While specific experimental data for this compound remains limited in the public domain, the well-established mechanism of action for the PDE4 inhibitor class provides a robust framework for understanding its downstream signaling effects. Further preclinical and clinical studies would be necessary to fully elucidate the detailed molecular pharmacology of this compound.

References

ONO-6126: A Technical Guide to a Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, primarily bronchial asthma and allergic conjunctivitis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 represents a significant target for anti-inflammatory drug development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, also known as DE-103, is a small molecule inhibitor of phosphodiesterase 4.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide
SMILES O=C(NO)CN1CCC(C2=CC=C(OC)C(OC3CCCC3)=C2)(C#N)CC1
InChI InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24)
InChIKey VXYDHPDQMSVQCU-UHFFFAOYSA-N
CAS Number 401519-28-6
Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₂₇N₃O₄
Molecular Weight 373.45 g/mol
Appearance Solid Powder
Solubility 10 mM in DMSO

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes. The general signaling pathway for PDE4 inhibition is depicted below.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate\nCyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate\nCyclase activates cAMP cAMP Adenylate\nCyclase->cAMP converts ATP ATP ATP->Adenylate\nCyclase PDE4 PDE4 cAMP->PDE4 PKA\n(inactive) PKA (inactive) cAMP->PKA\n(inactive) activates AMP AMP PDE4->AMP degrades This compound This compound This compound->PDE4 inhibits PKA\n(active) PKA (active) PKA\n(inactive)->PKA\n(active) Downstream\nEffectors Downstream Effectors PKA\n(active)->Downstream\nEffectors phosphorylates Suppression of\nInflammatory Response Suppression of Inflammatory Response Downstream\nEffectors->Suppression of\nInflammatory Response

Caption: General signaling pathway of PDE4 inhibition.

Therapeutic Indications

This compound has been primarily investigated for the treatment of inflammatory conditions, leveraging its anti-inflammatory properties.

Bronchial Asthma

As a PDE4 inhibitor, this compound has been explored as a potential therapeutic agent for bronchial asthma. The rationale for its use in this indication is based on the role of PDE4 in modulating the activity of inflammatory cells, such as eosinophils and neutrophils, which are key players in the pathophysiology of asthma. Inhibition of PDE4 is expected to lead to bronchodilation and a reduction in airway inflammation.

Allergic Conjunctivitis

This compound has also been the subject of a licensing agreement for its development and marketing for ophthalmic use, specifically for allergic conjunctivitis.[1] Allergic conjunctivitis is an inflammatory condition of the eye triggered by allergens.[1] The inhibition of PDE4 by this compound is anticipated to suppress the activation of inflammatory cells in the conjunctiva, thereby alleviating the symptoms of allergic conjunctivitis.[1]

Experimental Data and Protocols

While specific experimental protocols and quantitative data for this compound are not extensively available in the public domain, the general methodologies for evaluating PDE4 inhibitors are well-established. The following sections describe the typical experimental workflows used to characterize compounds like this compound.

In Vitro PDE4 Inhibition Assay

The potency and selectivity of a PDE4 inhibitor are determined using in vitro enzyme assays. A typical workflow for such an assay is outlined below.

PDE4_Inhibition_Assay cluster_workflow In Vitro PDE4 Inhibition Assay Workflow Prepare Assay Buffer Prepare Assay Buffer Add Recombinant\nPDE4 Enzyme Add Recombinant PDE4 Enzyme Prepare Assay Buffer->Add Recombinant\nPDE4 Enzyme Add this compound\n(various concentrations) Add this compound (various concentrations) Add Recombinant\nPDE4 Enzyme->Add this compound\n(various concentrations) Incubate Incubate Add this compound\n(various concentrations)->Incubate Add cAMP Substrate Add cAMP Substrate Incubate->Add cAMP Substrate Stop Reaction Stop Reaction Add cAMP Substrate->Stop Reaction Detect AMP/cAMP levels Detect AMP/cAMP levels Stop Reaction->Detect AMP/cAMP levels Calculate IC50 Calculate IC50 Detect AMP/cAMP levels->Calculate IC50

Caption: Workflow for a typical PDE4 inhibition assay.

Protocol Outline:

  • Preparation of Reagents: A suitable assay buffer is prepared, typically containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.

  • Enzyme and Inhibitor Incubation: Recombinant human PDE4 enzyme is incubated with varying concentrations of this compound to allow for inhibitor binding.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, cAMP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent.

  • Detection: The amount of cAMP remaining or the amount of AMP produced is quantified using various detection methods, such as fluorescence polarization, HTRF, or radioimmunoassay.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Concluding Remarks

This compound is a selective PDE4 inhibitor with demonstrated potential for the treatment of inflammatory diseases like bronchial asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound biological basis for its anti-inflammatory effects. While detailed preclinical and clinical data on this compound are limited in publicly accessible literature, the established methodologies for characterizing PDE4 inhibitors provide a framework for its continued investigation. Further research and publication of detailed experimental findings will be crucial for fully elucidating the therapeutic profile of this compound and its potential place in the management of inflammatory disorders.

References

ONO-6126: A Technical Overview of a Discontinued PDE4 Inhibitor for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor discovered by Ono Pharmaceutical Co., Ltd. Initially investigated for respiratory disorders, its development was later redirected towards ophthalmic applications, specifically for the treatment of allergic conjunctivitis. In 2006, Ono Pharmaceutical signed a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan.[1] Despite promising initial basic research, the development of this compound was ultimately discontinued, with its highest stage of development reaching Phase 2 clinical trials. This guide provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, development history, and the general experimental protocols and signaling pathways relevant to its therapeutic class.

Discovery and Development History

This compound was identified by Ono Pharmaceutical Co., Ltd. as a novel PDE4 inhibitor. The initial therapeutic focus for this compound was on respiratory diseases, a common target for PDE4 inhibitors due to their anti-inflammatory properties.[1] Recognizing its potential in other inflammatory conditions, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical, a company specializing in ophthalmology, on March 22, 2006.[1] This agreement granted Santen the exclusive rights to develop and market this compound in Japan for ophthalmic indications, with allergic conjunctivitis being the primary target.[1]

The development of this compound for allergic conjunctivitis progressed to Phase 2 clinical trials. However, for reasons not publicly disclosed, further development was halted. The compound is now listed as discontinued. This outcome is not uncommon for PDE4 inhibitors, as many candidates in this class have faced challenges related to their therapeutic window, balancing efficacy with side effects.[2] However, this compound was noted among a newer generation of PDE4 inhibitors with a potentially improved therapeutic window.[2]

Table 1: this compound Development Timeline

DateMilestone
UndisclosedDiscovered by Ono Pharmaceutical Co., Ltd.
Pre-2006Under development by Ono for respiratory disorders.[1]
March 22, 2006Ono and Santen sign a licensing agreement for ophthalmic use in Japan.[1]
Post-2006Entered Phase 2 clinical trials for allergic conjunctivitis.
UndisclosedDevelopment discontinued.

Chemical Properties

While detailed physicochemical data are scarce in peer-reviewed literature, the fundamental chemical properties of this compound are available from chemical suppliers.

Table 2: Chemical Properties of this compound

PropertyValue
Chemical Name 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Synonyms DE-103
Molecular Formula C20H27N3O4
Molecular Weight 373.45 g/mol

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP in inflammatory cells.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and mediators. This cascade of events ultimately leads to the suppression of inflammatory cell activation and the release of cytokines, chemokines, and other inflammatory molecules that are key drivers of the allergic response in conjunctivitis.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Allergen Allergen GPCR G-Protein Coupled Receptor Allergen->GPCR 1. Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP 3. Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 6. Degradation PKA Protein Kinase A (Inactive) cAMP->PKA 4. Activation AMP AMP PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Suppression of Inflammatory Mediators PKA_active->Inflammation 5. Downstream Effects ONO6126 This compound ONO6126->PDE4 Inhibition

Diagram 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines the typical methodologies used in the preclinical and clinical development of a topical PDE4 inhibitor for allergic conjunctivitis.

Preclinical Evaluation
  • Enzyme Inhibition Assay: To determine the potency of this compound, a PDE4 enzyme inhibition assay would be conducted. This involves incubating recombinant human PDE4 with cAMP and varying concentrations of this compound. The amount of remaining cAMP or the product of its hydrolysis, AMP, is then quantified to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays: The anti-inflammatory effects of this compound would be assessed using various inflammatory cell types, such as mast cells, eosinophils, and T-lymphocytes. These cells would be stimulated to release inflammatory mediators (e.g., histamine, cytokines), and the inhibitory effect of different concentrations of this compound on this release would be measured.

  • Model of Allergic Conjunctivitis: A common animal model involves sensitizing rodents (e.g., guinea pigs, mice) to an allergen like ovalbumin or ragweed pollen. Following sensitization, the animals are challenged with the allergen topically to induce an allergic reaction.

  • Efficacy Assessment: this compound, formulated as an ophthalmic solution, would be administered to the eyes of the sensitized animals before or after the allergen challenge. Efficacy would be evaluated by scoring clinical signs such as conjunctival redness, swelling (chemosis), and discharge. Histological analysis of conjunctival tissue to quantify inflammatory cell infiltration (e.g., eosinophils) would also be performed.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PDE4 Enzyme Inhibition Assay (Determine IC50) Cell_Assay Cell-Based Assays (e.g., Mast Cells) (Measure inflammatory mediator release) Enzyme_Assay->Cell_Assay Sensitization Sensitization of Animal Model (e.g., Guinea Pig) Cell_Assay->Sensitization Challenge Topical Allergen Challenge Sensitization->Challenge Treatment This compound Ophthalmic Solution Administration Challenge->Treatment Assessment Efficacy Assessment (Clinical Scores, Histology) Treatment->Assessment

References

ONO-6126: A Phosphodiesterase 4 Inhibitor for Allergic Conjunctivitis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by the activation of mast cells and a subsequent cascade of inflammatory events. ONO-6126, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has been identified as a promising therapeutic candidate for this condition. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels within key inflammatory cells, this compound offers a distinct mechanism of action compared to existing treatments for allergic conjunctivitis. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound and similar PDE4 inhibitors for allergic conjunctivitis. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of novel treatments for ocular allergic diseases. While specific preclinical and clinical data on this compound for allergic conjunctivitis is not extensively published, this document outlines the theoretical framework, expected experimental findings, and methodological approaches based on the established pharmacology of PDE4 inhibitors.

Introduction to Allergic Conjunctivitis and the Role of PDE4

Allergic conjunctivitis is an inflammatory disorder of the ocular surface triggered by an IgE-mediated hypersensitivity response to allergens.[1][2] The binding of an allergen to IgE on sensitized mast cells leads to their degranulation and the release of a plethora of inflammatory mediators, including histamine, prostaglandins, leukotrienes, and cytokines.[2] These mediators are responsible for the characteristic signs and symptoms of allergic conjunctivitis: itching, redness, tearing, and swelling.[3]

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a crucial role in downregulating inflammatory cell activity. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory functions in various immune cells, including mast cells, eosinophils, and T lymphocytes.[4] this compound is a potent and selective inhibitor of PDE4, suggesting its potential to be an effective treatment for allergic conjunctivitis by targeting the underlying inflammatory processes.[3][5]

Mechanism of Action of this compound

The therapeutic potential of this compound in allergic conjunctivitis stems from its ability to inhibit PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the stabilization of mast cells and the inhibition of the release of inflammatory mediators. Furthermore, elevated cAMP levels can suppress the activity of other key inflammatory cells, such as eosinophils and lymphocytes, which are involved in the late-phase allergic reaction.

Signaling Pathway of PDE4 Inhibition in Mast Cells

PDE4_Inhibition_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI PLC PLC Fc_epsilon_RI->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Degranulation (Histamine, Cytokines) Ca_release->Degranulation Triggers ATP ATP AC Adenylate Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Inhibition Inhibition PKA->Inhibition Leads to Inhibition->Ca_release Inhibition->Degranulation ONO_6126 This compound ONO_6126->PDE4 Inhibits Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Enzyme Inhibition Assay (PDE4 Potency & Selectivity) B Mast Cell Degranulation (Functional Activity) A->B C Cytokine Release Assay (Anti-inflammatory Effect) B->C D Animal Model of Allergic Conjunctivitis (Efficacy Assessment) C->D E Pharmacokinetic Studies (Ocular Distribution) D->E F Safety & Toxicology Studies D->F

References

ONO-6126 and the Role of PDE4 Inhibition in Asthma Pathogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying pathophysiology is complex, involving a variety of immune and structural cells. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the function of numerous inflammatory cells. Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cAMP, and its inhibition has emerged as a promising therapeutic strategy for inflammatory diseases like asthma.

ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor that was under development by Ono Pharmaceutical Co., Ltd. for respiratory disorders, including asthma.[1] While specific preclinical and clinical data on this compound in asthma models are not extensively available in the public domain, its mechanism of action as a PDE4 inhibitor places it within a well-studied class of anti-inflammatory agents. This technical guide will provide an in-depth overview of the role of PDE4 inhibition in asthma pathogenesis models, drawing on data from other well-characterized PDE4 inhibitors to illustrate the therapeutic potential and experimental evaluation of compounds like this compound.

The Central Role of PDE4 in Asthma Pathogenesis

PDE4 is the predominant PDE isozyme in most inflammatory cells relevant to asthma, including eosinophils, neutrophils, T cells, and macrophages.[2] By degrading cAMP, PDE4 effectively dampens the intracellular signals that would otherwise suppress inflammatory responses. Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory processes central to asthma.

The key anti-inflammatory effects of PDE4 inhibition in the context of asthma include:

  • Suppression of Inflammatory Cell Function: Increased cAMP levels inhibit the release of pro-inflammatory mediators (cytokines, chemokines) from various immune cells. It also reduces the trafficking and activation of eosinophils and neutrophils, key effector cells in different asthma phenotypes.[2]

  • Relaxation of Airway Smooth Muscle: While not their primary mechanism, PDE4 inhibitors can contribute to bronchodilation by increasing cAMP in airway smooth muscle cells, leading to their relaxation.

  • Reduction of Airway Remodeling: By modulating the function of fibroblasts and other structural cells, PDE4 inhibition has the potential to attenuate the long-term structural changes in the airways associated with chronic asthma.

Preclinical Evaluation of PDE4 Inhibitors in Asthma Models

A variety of animal models are utilized to study the efficacy of anti-asthma therapeutics. These models aim to replicate key features of human asthma, such as airway inflammation, AHR, and mucus production. Common models include those induced by allergens like ovalbumin (OVA) or house dust mite (HDM) in species such as mice and guinea pigs.[3][4][5]

Key Experiments and Methodologies

The preclinical assessment of a PDE4 inhibitor like this compound would typically involve the following key experiments:

  • Measurement of Airway Hyperresponsiveness (AHR):

    • Protocol: Animals are sensitized and challenged with an allergen (e.g., OVA). AHR is then assessed by measuring the bronchoconstrictive response to increasing doses of a contractile agent like methacholine. This is often done using whole-body plethysmography to measure changes in airway resistance and dynamic compliance.[6]

    • Expected Outcome: Treatment with a PDE4 inhibitor is expected to significantly reduce the hyperresponsiveness of the airways to methacholine challenge compared to vehicle-treated controls.

  • Analysis of Bronchoalveolar Lavage (BAL) Fluid:

    • Protocol: Following allergen challenge and treatment, the lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. The supernatant can be analyzed for levels of cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) and chemokines (e.g., eotaxin) using techniques like ELISA or multiplex assays.[6]

    • Expected Outcome: PDE4 inhibitors are expected to cause a dose-dependent reduction in the infiltration of inflammatory cells, particularly eosinophils, into the airways. A decrease in the levels of pro-inflammatory cytokines and chemokines is also anticipated.

  • Histological Examination of Lung Tissue:

    • Protocol: Lung tissue is collected, fixed, and sectioned for histological staining. Hematoxylin and eosin (H&E) staining is used to assess overall inflammation and cellular infiltration. Periodic acid-Schiff (PAS) staining is used to visualize and quantify mucus-producing goblet cells.[6]

    • Expected Outcome: Treatment with a PDE4 inhibitor should lead to a reduction in peribronchial and perivascular inflammation and a decrease in goblet cell hyperplasia and mucus production.

Quantitative Data from Preclinical Studies of PDE4 Inhibitors

While specific data for this compound is unavailable, the following tables summarize representative quantitative data from preclinical studies of other selective PDE4 inhibitors in murine models of allergic asthma.

Table 1: Effect of Piclamilast (a PDE4 Inhibitor) on Airway Inflammation in an Ovalbumin-Induced Murine Asthma Model [6]

Treatment GroupTotal Cells (x10⁵/mL) in BALFEosinophils (x10⁴/mL) in BALFNeutrophils (x10⁴/mL) in BALF
Control (Saline)1.5 ± 0.30.1 ± 0.050.2 ± 0.1
OVA-Challenged8.9 ± 1.245.3 ± 5.75.1 ± 0.8
Piclamilast (1 mg/kg)6.8 ± 0.932.1 ± 4.53.9 ± 0.6
Piclamilast (3 mg/kg)4.5 ± 0.721.5 ± 3.12.8 ± 0.5
Piclamilast (10 mg/kg)3.1 ± 0.512.8 ± 2.41.9 ± 0.4
Dexamethasone (2 mg/kg)2.5 ± 0.48.5 ± 1.91.5 ± 0.3*

*p < 0.05 compared to OVA-Challenged group

Table 2: Effect of Piclamilast on Airway Hyperresponsiveness (AHR) to Methacholine in an Ovalbumin-Induced Murine Asthma Model [6]

Treatment GroupPenh (at 50 mg/mL Methacholine)
Control (Saline)1.8 ± 0.2
OVA-Challenged4.5 ± 0.6
Piclamilast (10 mg/kg)2.5 ± 0.4
Dexamethasone (2 mg/kg)2.1 ± 0.3

*p < 0.05 compared to OVA-Challenged group. Penh = Enhanced Pause, a measure of airway obstruction.

Visualizing the Role of this compound and PDE4 Inhibition

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Eosinophil, T-cell) ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Degrades Inflammation Pro-inflammatory Mediator Release (e.g., Cytokines, Chemokines) PKA->Inflammation Inhibits ONO_6126 This compound ONO_6126->PDE4 Inhibits

Caption: Signaling pathway of PDE4 inhibition in an inflammatory cell.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_protocol Preclinical Asthma Model Protocol cluster_outcomes Endpoints Sensitization 1. Sensitization (e.g., Ovalbumin IP injection) Challenge 2. Allergen Challenge (e.g., Ovalbumin aerosol) Sensitization->Challenge Days 1 & 14 Treatment 3. Treatment Administration (this compound or Vehicle) Challenge->Treatment Daily during challenge period Measurement 4. Outcome Measurement Treatment->Measurement 24h post-final challenge AHR Airway Hyperresponsiveness (Plethysmography) Measurement->AHR BALF Bronchoalveolar Lavage (BAL) (Cell counts, Cytokines) Measurement->BALF Histo Lung Histology (Inflammation, Mucus) Measurement->Histo

Caption: Typical experimental workflow for evaluating a PDE4 inhibitor in a murine asthma model.

Conclusion

While specific data on this compound remains limited in publicly accessible literature, its classification as a PDE4 inhibitor provides a strong basis for understanding its potential role in mitigating asthma pathogenesis. The inhibition of PDE4 is a validated mechanism for reducing airway inflammation and hyperresponsiveness in preclinical models of asthma. The experimental protocols and representative data presented here for other PDE4 inhibitors serve as a guide for the expected therapeutic profile and the methodologies used to evaluate such compounds. Further research and publication of data on this compound are necessary to fully elucidate its specific characteristics and clinical potential in the management of asthma.

References

Preclinical Pharmacology of ONO-6126: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available preclinical information on ONO-6126. Detailed quantitative data and specific experimental protocols from primary preclinical studies conducted by Ono Pharmaceutical Co., Ltd. and Santen Pharmaceutical Co., Ltd. are not extensively published in the public domain. Therefore, this guide provides a framework based on the known pharmacology of phosphodiesterase 4 (PDE4) inhibitors, supplemented with the specific information available for this compound.

Introduction

This compound, also known as DE-103, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed by Ono Pharmaceutical Co., Ltd., it has been investigated for the treatment of respiratory disorders such as bronchial asthma and for ophthalmic applications, specifically allergic conjunctivitis.[3] For ophthalmic use in Japan, this compound was licensed to Santen Pharmaceutical Co., Ltd.[3] PDE4 inhibitors as a class are known for their anti-inflammatory effects, and this compound is reported to have an improved therapeutic window compared to earlier-generation PDE4 inhibitors, though the specifics of this improved profile are not publicly detailed.[4]

Mechanism of Action: PDE4 Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates the activity of various immune and inflammatory cells.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro-inflammatory_Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory_Stimuli->Receptor Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase AMP AMP cAMP->AMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits PDE4->cAMP Degrades PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB_inactive CREB (inactive) PKA_active->CREB_inactive Phosphorylates NF-kB_active NF-κB (active) PKA_active->NF-kB_active Inhibits (indirectly) CREB_active CREB (active) (pCREB) CREB_inactive->CREB_active Anti-inflammatory_Mediators Upregulation of Anti-inflammatory Mediators (e.g., IL-10) CREB_active->Anti-inflammatory_Mediators Pro-inflammatory_Mediators Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-2, Leukotrienes) NF-kB_active->Pro-inflammatory_Mediators

Caption: General signaling pathway of this compound via PDE4 inhibition.

In Vitro Pharmacology

While specific quantitative data for this compound are not publicly available, a standard preclinical in vitro evaluation for a PDE4 inhibitor would include the following assays:

Enzyme Inhibition Assays

These assays are fundamental to determining the potency and selectivity of the compound against the target enzyme.

Table 1: Illustrative In Vitro Enzyme Inhibition Profile of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)

Enzyme TargetIC50 (nM)
PDE4A1.2
PDE4B0.8
PDE4C2.5
PDE4D1.5
PDE1>10,000
PDE2>10,000
PDE3>5,000
PDE5>10,000

Experimental Protocol: PDE4 Enzyme Inhibition Assay (General)

  • Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.

  • Substrate: The assay utilizes radiolabeled [³H]cAMP as the substrate.

  • Procedure: a. The PDE4 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of [³H]cAMP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is terminated, and the product, [³H]5'-AMP, is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA). e. The amount of [³H]5'-AMP formed is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assays

Cell-based assays are crucial for assessing the compound's activity in a more physiologically relevant context.

Table 2: Illustrative In Vitro Cellular Activity of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)

Cell TypeStimulusMeasured MediatorIC50 (nM)
Human U937 CellsLPSTNF-α release5.2
Human Peripheral Blood Mononuclear Cells (PBMCs)PHAIL-2 release10.8
Human EosinophilsfMLPSuperoxide production8.5

Experimental Protocol: TNF-α Release Assay in U937 Cells (General)

  • Cell Culture: Human monocyte-like U937 cells are cultured in appropriate media.

  • Procedure: a. Cells are pre-incubated with various concentrations of the test compound for a specified duration. b. Inflammation is induced by adding lipopolysaccharide (LPS). c. After an incubation period (e.g., 4-6 hours), the cell supernatant is collected.

  • Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are determined from the concentration-response curve.

In Vivo Pharmacology

In vivo studies in relevant animal models are essential to evaluate the efficacy of a new chemical entity. For this compound, these would likely involve models of asthma and allergic conjunctivitis.

Animal Models of Asthma

Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model in Mice

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day_0 Day 0: Sensitization (i.p. OVA + Alum) Day_14 Day 14: Booster (i.p. OVA + Alum) Day_0->Day_14 Treatment This compound or Vehicle (Administered before each challenge) Day_21_23 Days 21-23: Aerosolized OVA Challenge Day_24 Day 24: Measurement of Airway Hyperresponsiveness Treatment->Day_21_23 Day_25 Day 25: Bronchoalveolar Lavage (BAL) & Lung Histology Day_24->Day_25

Caption: Workflow for a typical mouse model of allergic asthma.

Key Endpoints:

  • Airway Hyperresponsiveness (AHR): Measured by assessing the response to a bronchoconstrictor agent (e.g., methacholine).

  • Inflammatory Cell Infiltration: Quantification of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.

  • Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid.

  • Lung Histology: Examination of lung tissue for inflammation and mucus hypersecretion.

Animal Models of Allergic Conjunctivitis

Experimental Protocol: Short-Term Model of Allergic Conjunctivitis in Guinea Pigs (General)

  • Sensitization: Guinea pigs are actively sensitized with an allergen such as ovalbumin (OVA).

  • Treatment: this compound ophthalmic solution or vehicle is topically administered to the eyes.

  • Challenge: After a short interval, an OVA solution is topically applied to the eyes to induce an allergic reaction.

  • Evaluation: Clinical signs of allergic conjunctivitis (e.g., conjunctival swelling, redness, and discharge) are scored at various time points post-challenge.

  • Histology: Eyes may be collected for histological examination of inflammatory cell infiltration in the conjunctiva.

Pharmacokinetics

Detailed pharmacokinetic data for this compound are not publicly available. A typical preclinical pharmacokinetic assessment would involve determining the following parameters in various animal species (e.g., mice, rats, dogs).

Table 3: Illustrative Pharmacokinetic Parameters of a Preclinical Candidate (Note: The following data are illustrative and not specific to this compound)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
RatIV1--8502.1-
RatPO512501.042502.360
DogIV0.5--6003.5-
DogPO27801.531203.865

Safety Pharmacology and Toxicology

Preclinical safety studies are conducted to identify potential adverse effects on major physiological systems. For a PDE4 inhibitor, particular attention is given to gastrointestinal and central nervous system effects. Core battery safety pharmacology studies would assess cardiovascular, respiratory, and central nervous system function. Toxicology studies would evaluate the safety profile upon single and repeated dosing to determine the no-observed-adverse-effect level (NOAEL).

Summary and Conclusion

This compound is a selective PDE4 inhibitor with potential therapeutic applications in inflammatory diseases such as asthma and allergic conjunctivitis. Its mechanism of action is centered on the elevation of intracellular cAMP, leading to the suppression of inflammatory responses. While the publicly available data on the preclinical pharmacology of this compound are limited, the general profile of a potent and selective PDE4 inhibitor suggests it would demonstrate significant anti-inflammatory activity in relevant in vitro and in vivo models. The reported improved therapeutic window of this compound indicates a potentially favorable safety profile compared to older compounds in its class, a critical factor for the clinical success of PDE4 inhibitors. A comprehensive understanding of its preclinical profile would require access to the detailed studies conducted by the developing pharmaceutical companies.

References

ONO-6126 (CAS Number: 401519-28-6): A Technical Overview of a Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for its therapeutic potential in inflammatory conditions, primarily bronchial asthma and allergic conjunctivitis.[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a dampening of the inflammatory response. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and potential therapeutic applications. Due to the limited publicly available data on this compound, this guide also incorporates general principles and methodologies relevant to the preclinical and clinical evaluation of PDE4 inhibitors.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

PropertyValue
CAS Number 401519-28-6
Synonyms DE-103
Molecular Formula C₂₀H₂₇N₃O₄
Molecular Weight 373.45 g/mol
IUPAC Name 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide
Canonical SMILES COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive AMP. Elevated intracellular cAMP levels in inflammatory cells, such as mast cells, eosinophils, neutrophils, and T lymphocytes, lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and cellular functions.

The key steps in the signaling pathway are:

  • Inhibition of PDE4: this compound binds to the active site of PDE4, preventing the degradation of cAMP.

  • Accumulation of cAMP: This leads to an increase in the intracellular concentration of cAMP.

  • Activation of PKA: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

  • Downstream Effects: Activated PKA phosphorylates transcription factors (e.g., CREB) and other proteins, leading to:

    • Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-4, IL-5).

    • Inhibition of inflammatory cell activation, degranulation, and chemotaxis.

    • Relaxation of airway smooth muscle.

// Nodes ONO_6126 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(Cytokine release, Cell activation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ONO_6126 -> PDE4 [label="Inhibits", color="#EA4335"]; PDE4 -> cAMP [label="Degrades", arrowhead="tee"]; cAMP -> PKA [label="Activates"]; PKA -> Inflammatory_Response [label="Suppresses", arrowhead="tee"]; } dot Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.

Preclinical and Clinical Development

This compound was discovered by Ono Pharmaceutical Co., Ltd. and was under development for respiratory disorders. In 2006, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan, with allergic conjunctivitis as the primary indication.[2] The development of this compound appears to have been discontinued, as there is a lack of recent clinical trial data or publications.

Preclinical Data (Hypothetical)

While specific preclinical data for this compound is not publicly available, a typical preclinical assessment for a PDE4 inhibitor would include the following studies and generate data as shown in the hypothetical tables below.

Table 1: In Vitro PDE4 Inhibitory Activity of this compound (Hypothetical Data)

PDE IsoformIC₅₀ (nM)
PDE4A1.5
PDE4B0.8
PDE4C2.1
PDE4D1.2
PDE1>10,000
PDE2>10,000
PDE3>10,000
PDE5>10,000

Table 2: Effect of this compound on Cytokine Release from Human PBMCs (Hypothetical Data)

CytokineIC₅₀ (nM)
TNF-α5.2
IL-210.5
IL-58.1
Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not available. The following are representative protocols for key assays used in the preclinical evaluation of a PDE4 inhibitor for allergic conjunctivitis.

3.2.1. PDE4 Enzyme Inhibition Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant PDE4 enzyme\n- this compound dilutions\n- cAMP substrate\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate this compound with PDE4", fillcolor="#FBBC05", fontcolor="#202124"]; Add_cAMP [label="Add cAMP to initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect_AMP [label="Detect remaining cAMP or generated AMP\n(e.g., using fluorescence or luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Add_cAMP; Add_cAMP -> Stop_Reaction; Stop_Reaction -> Detect_AMP; Detect_AMP -> Calculate_IC50; Calculate_IC50 -> End; } dot Figure 2: General workflow for a PDE4 enzyme inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms are diluted in an appropriate assay buffer. A stock solution of cAMP is also prepared in the same buffer.

  • Compound Dilution: this compound is serially diluted to various concentrations.

  • Assay Reaction: The PDE4 enzyme is pre-incubated with the different concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of remaining cAMP or the amount of AMP produced is quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent reporter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

3.2.2. Animal Model of Allergic Conjunctivitis

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensitization [label="Sensitize animals (e.g., guinea pigs)\nwith an allergen (e.g., ovalbumin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound or vehicle\n(topical eye drops)", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge [label="Challenge with allergen\n(topical application to the eye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate clinical signs:\n- Conjunctival redness\n- Swelling\n- Discharge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Collect tears and tissues for analysis:\n- Histamine levels\n- Eosinophil infiltration\n- Cytokine levels", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Sensitization; Sensitization -> Treatment; Treatment -> Challenge; Challenge -> Evaluation; Evaluation -> Analysis; Analysis -> End; } dot Figure 3: Workflow for a preclinical model of allergic conjunctivitis.

Methodology:

  • Sensitization: Animals, typically guinea pigs, are sensitized to an allergen, such as ovalbumin, through systemic injections.

  • Drug Administration: A solution of this compound or vehicle is administered topically to the eyes of the sensitized animals.

  • Allergen Challenge: After a specified period, the animals are challenged by applying the allergen directly to the conjunctival sac.

  • Clinical Scoring: The clinical signs of allergic conjunctivitis, including redness, swelling, and discharge, are scored at various time points after the challenge.

  • Biomarker Analysis: Tear fluid and conjunctival tissue can be collected to measure levels of inflammatory mediators like histamine and to assess the infiltration of inflammatory cells such as eosinophils.

Potential Therapeutic Applications

The primary therapeutic indications for this compound were bronchial asthma and allergic conjunctivitis, both of which are characterized by chronic inflammation.

  • Bronchial Asthma: By inhibiting PDE4 in the airways, this compound could potentially reduce bronchoconstriction, airway hyperresponsiveness, and inflammation, which are the hallmarks of asthma.

  • Allergic Conjunctivitis: In the eye, this compound was expected to alleviate the symptoms of allergic conjunctivitis, such as itching, redness, and swelling, by suppressing the activation of mast cells and the release of histamine and other inflammatory mediators.[2]

Conclusion

This compound is a selective PDE4 inhibitor that showed promise as a therapeutic agent for inflammatory diseases like asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, is well-established for its anti-inflammatory effects. While the development of this compound appears to have been halted, the information available highlights the continued interest in PDE4 as a therapeutic target for a range of inflammatory conditions. Further research into the structure-activity relationships of compounds like this compound could lead to the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: ONO-6126 In Vitro Assay for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This mechanism underlies the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors.[3] this compound has been investigated for its therapeutic potential in inflammatory conditions such as respiratory disorders and allergic conjunctivitis.[4]

These application notes provide a detailed protocol for the in vitro assessment of this compound activity in primary immune cells. The described assays are designed to quantify the inhibitory effect of this compound on key cellular functions associated with inflammation, such as T-cell proliferation and cytokine production.

Data Presentation

The following tables summarize the activity of various PDE4 inhibitors, providing a comparative context for the evaluation of this compound. While the specific IC50 value for this compound is not publicly available, it is characterized as a potent inhibitor. For the purpose of experimental design, a dose-response range encompassing low nanomolar to micromolar concentrations is recommended.

Table 1: Inhibitory Potency of Selected PDE4 Inhibitors

CompoundTargetIC50 (nM)Cell Type/Assay Condition
RoflumilastPDE40.8Human Neutrophils
IbudilastPDE4A54Recombinant Human Enzyme
IbudilastPDE4B65Recombinant Human Enzyme
IbudilastPDE4C239Recombinant Human Enzyme
IbudilastPDE4D166Recombinant Human Enzyme
CrisaborolePDE4490Not Specified
GSK256066PDE4B0.0032Not Specified

Data compiled from multiple sources.[5][6][7]

Table 2: Functional Inhibition by PDE4 Inhibitors in Primary Cells

CompoundCell TypeAssayEndpointIC50 (µM)
IbudilastHuman Whole BloodLPS-inducedTNF-α production6.2
IbudilastHuman Whole BloodfMLP-inducedLeukotriene B4 biosynthesis2.5

Data compiled from a study on Ibudilast.[6]

Experimental Protocols

Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood, which can be used for subsequent T-cell proliferation and cytokine analysis assays.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: T-Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the proliferation of primary T-lymphocytes.

Materials:

  • Isolated PBMCs

  • RPMI-1640 complete medium

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye like CFSE)

  • 96-well flat-bottom cell culture plates

  • Microplate reader or flow cytometer

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C, then wash with PBS. Alternatively, use soluble anti-CD3.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to each well of the 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of anti-CD28 antibody (e.g., 1-2 µg/mL) to each well to provide co-stimulation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Assess cell proliferation using a chosen method. For example, if using a BrdU assay, add the BrdU reagent during the final hours of incubation and follow the manufacturer's protocol for detection.

  • Measure the absorbance or fluorescence using a microplate reader. For CFSE, analyze the cells by flow cytometry.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

Protocol 3: Cytokine Production Assay (TNF-α)

This protocol quantifies the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by activated monocytes within the PBMC population.

Materials:

  • Isolated PBMCs

  • RPMI-1640 complete medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium and add 50 µL to the appropriate wells. Include a vehicle control.

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Stimulate the cells by adding 50 µL of LPS (e.g., 100 ng/mL final concentration) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis blood Human Whole Blood pbmc PBMC Isolation (Ficoll) blood->pbmc plating Cell Plating (96-well) pbmc->plating ono_treatment This compound Treatment (Dose-Response) plating->ono_treatment stimulation Stimulation (e.g., anti-CD3/CD28 or LPS) ono_treatment->stimulation proliferation T-Cell Proliferation (e.g., BrdU, CFSE) stimulation->proliferation cytokine Cytokine Measurement (e.g., TNF-α ELISA) stimulation->cytokine signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR/TCR Activation ac Adenylate Cyclase receptor->ac Activates atp ATP camp cAMP atp->camp Converted by AC pde4 PDE4 camp->pde4 pka PKA camp->pka Activates epac Epac camp->epac Activates amp 5'-AMP pde4->amp Hydrolyzes ono6126 This compound ono6126->pde4 Inhibits creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription (e.g., ↓ TNF-α, ↑ IL-10) creb->gene_transcription Modulates

References

Application Notes and Protocols for ONO-6126 in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its potential as a novel anti-inflammatory therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various immune and inflammatory cells. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, leading to the suppression of inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of asthma, based on established methodologies for PDE4 inhibitors. Due to the limited availability of specific preclinical data for this compound, the protocols and data presented here are based on studies with the well-characterized PDE4 inhibitor, roflumilast, as a representative agent.

Mechanism of Action: PDE4 Inhibition in Asthma

Asthma is characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling. The inflammatory process is driven by a variety of immune cells, including T-lymphocytes, eosinophils, and mast cells, which release a plethora of inflammatory mediators. PDE4 is highly expressed in these cells and plays a crucial role in regulating their activity.[1][2]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of inflammatory cell activation and the release of pro-inflammatory cytokines and chemokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α).[3][4] The net effect is a reduction in airway inflammation and a potential attenuation of asthma-related pathophysiology.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Allergen Allergen Receptor Receptor Allergen->Receptor Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to ONO_6126 This compound ONO_6126->PDE4 inhibits CREB CREB PKA->CREB activates Inflammatory_Mediators Inflammatory Mediators (IL-4, IL-5, TNF-α) CREB->Inflammatory_Mediators suppresses transcription of Inflammation Inflammation Inflammatory_Mediators->Inflammation drives

This compound Signaling Pathway

Animal Models for Asthma Studies

The most commonly used animal model for preclinical asthma research is the ovalbumin (OVA)-induced allergic asthma model in mice, particularly in BALB/c or C57BL/6 strains.[5][6] This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[7]

Representative Data from a Murine Asthma Model with a PDE4 Inhibitor (Roflumilast)

The following tables summarize representative quantitative data from studies using roflumilast in an OVA-induced murine model of chronic asthma.[8][9]

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^4)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Control10.5 ± 1.20.1 ± 0.050.3 ± 0.10.5 ± 0.29.6 ± 1.1
OVA-Challenged45.8 ± 5.325.1 ± 3.12.2 ± 0.53.5 ± 0.815.0 ± 2.0
OVA + Roflumilast (1 mg/kg)20.3 ± 2.58.2 ± 1.51.1 ± 0.31.8 ± 0.49.2 ± 1.3
OVA + Roflumilast (5 mg/kg)15.1 ± 1.94.5 ± 0.90.8 ± 0.21.2 ± 0.38.6 ± 1.0

Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupMethacholine Concentration (mg/mL)Penh (Percentage of Baseline)
0100
Control6.25120 ± 15
12.5150 ± 20
25180 ± 25
50220 ± 30
0100
OVA-Challenged6.25250 ± 35
12.5380 ± 45
25550 ± 60
50720 ± 80
0100
OVA + Roflumilast (5 mg/kg)6.25180 ± 25
12.5260 ± 30
25390 ± 40
50510 ± 55

Table 3: Effect on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Control< 10< 15< 20
OVA-Challenged85 ± 12150 ± 22210 ± 30
OVA + Roflumilast (5 mg/kg)30 ± 855 ± 1080 ± 15

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol describes a standard method for inducing an allergic asthma phenotype in mice.[7][10][11]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Methacholine chloride (Sigma-Aldrich)

  • This compound (or representative PDE4 inhibitor)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • Administer 200 µL of PBS with alum as a control.

  • Airway Challenge:

    • From day 21 to day 27, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.

    • A control group of sensitized mice should be challenged with PBS aerosol.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle orally (by gavage) or via the desired route, once daily, starting one hour before the first OVA challenge and continuing throughout the challenge period.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine (0-50 mg/mL) using a whole-body plethysmograph.

    • Record the enhanced pause (Penh) as an index of airway obstruction.

  • Collection of Bronchoalveolar Lavage Fluid (BALF):

    • Immediately after AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

    • Pool the recovered fluid and centrifuge to pellet the cells.

    • Use the supernatant for cytokine analysis (e.g., ELISA) and the cell pellet for total and differential cell counts.

  • Lung Histology:

    • After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.

    • Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Experimental_Workflow cluster_protocol OVA-Induced Asthma Model Workflow Sensitization Sensitization (Days 0 & 14) OVA/Alum i.p. Challenge Airway Challenge (Days 21-27) Aerosolized OVA Sensitization->Challenge AHR_Measurement AHR Measurement (Day 28) Plethysmography Challenge->AHR_Measurement Treatment This compound Treatment (Days 21-27) Oral Gavage Treatment->Challenge Sample_Collection Sample Collection (Day 28) BALF & Lung Tissue AHR_Measurement->Sample_Collection Analysis Data Analysis Cell Counts, Cytokines, Histology Sample_Collection->Analysis

Experimental Workflow Diagram

Conclusion

This compound, as a selective PDE4 inhibitor, holds promise for the treatment of asthma. The protocols and representative data provided in these application notes offer a framework for evaluating the efficacy of this compound in a well-established animal model of allergic asthma. Researchers can adapt these methodologies to investigate the specific dose-response effects of this compound on various asthma-related parameters and to further elucidate its mechanism of action in vivo. It is recommended to include appropriate positive controls, such as roflumilast or dexamethasone, to benchmark the activity of this compound.

References

Application Notes and Protocols for ONO-6126 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines will help maintain the compound's integrity and activity for research applications.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties of this compound and recommended storage conditions are provided in the table below for easy reference.

PropertyValueNotes
Molecular Weight 373.45 g/mol [1]Essential for accurate molar concentration calculations.
Chemical Formula C₂₀H₂₇N₃O₄[1]
Appearance Solid powder[1]
Purity >98%Recommended for reliable and reproducible experimental results.
Recommended Solvent Dimethyl Sulfoxide (DMSO)This compound is soluble in DMSO.[1]
Storage of Solid this compound Dry, dark place. 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]Protect from light and moisture to ensure stability.
Storage of DMSO Stock Solution 0-4°C for short-term (days to weeks) or -20°C for long-term (months).[1]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. A 10 mM stock solution is a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 373.45 g/mol / 1000 = 3.7345 mg

  • Weigh the this compound powder:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of this compound powder and add it to the microcentrifuge tube.

  • Dissolve the this compound in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.

    • Securely cap the tube.

  • Ensure complete dissolution:

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not fully dissolve, brief sonication in a water bath may be applied.

  • Aliquot and store the stock solution:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage.

This compound Mechanism of Action and the PDE4 Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn regulate a variety of cellular processes, including inflammation.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes ONO6126 This compound ONO6126->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Rap1 Rap1 EPAC->Rap1 Activates Downstream Downstream Cellular Effects (e.g., reduced inflammation) CREB->Downstream Rap1->Downstream

This compound inhibits PDE4, increasing cAMP levels and downstream signaling.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps for preparing the this compound stock solution.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of this compound (e.g., for 10 mM stock) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for ONO-6126 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ONO-6126, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in various cell culture-based assays. The protocols outlined below are intended to assist in determining the optimal concentration of this compound for achieving desired anti-inflammatory and immunomodulatory effects.

Introduction

This compound is a next-generation phosphodiesterase 4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory properties.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates the activity of numerous immune and inflammatory cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediator production and modulation of immune cell function. Preclinical studies have suggested that this compound possesses an improved therapeutic window compared to earlier PDE4 inhibitors, making it a promising candidate for the treatment of various inflammatory conditions.[1]

Data Presentation

Due to the limited availability of public data specifically detailing the IC50 values and optimal concentrations of this compound in various cell lines, the following table provides a general framework for determining these values through empirical testing. Researchers are encouraged to perform dose-response studies to establish the optimal concentration for their specific cell type and experimental conditions.

Table 1: General Concentration Ranges for PDE4 Inhibitors in Cell Culture

Cell TypeInitial Seeding DensityStimulationThis compound Concentration Range (for dose-response)Incubation TimeReadout
Human Peripheral Blood Mononuclear Cells (PBMCs)1 x 10^6 cells/mLLipopolysaccharide (LPS) (e.g., 1 µg/mL)0.1 nM - 10 µM24 - 48 hoursCytokine (TNF-α, IL-6) levels in supernatant (ELISA)
Macrophage-like cell lines (e.g., U937, RAW 264.7)5 x 10^5 cells/mLLipopolysaccharide (LPS) (e.g., 1 µg/mL)0.1 nM - 10 µM24 - 48 hoursCytokine (TNF-α, IL-6) levels in supernatant (ELISA), Nitric Oxide (Griess Assay)
T-lymphocytes (e.g., Jurkat)2 x 10^5 cells/mLPhytohemagglutinin (PHA) or anti-CD3/CD28 antibodies0.1 nM - 10 µM48 - 72 hoursCytokine (IL-2, IFN-γ) levels in supernatant (ELISA), Proliferation (e.g., MTT, BrdU assay)
Human Airway Epithelial Cells (e.g., BEAS-2B)1 x 10^5 cells/cm²TNF-α or other pro-inflammatory stimuli0.1 nM - 10 µM24 hoursCytokine/Chemokine (IL-8) levels in supernatant (ELISA)

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Inhibition of Cytokine Production in PBMCs

This protocol describes a method to determine the effective concentration range of this compound for inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve a range of final concentrations for the dose-response experiment (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment with this compound: Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only). Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation with LPS: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to all wells except the unstimulated control, to achieve a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cytokine production by 50%).

Protocol 2: Assessment of this compound on cAMP/PKA Signaling Pathway

This protocol provides a general method to assess the effect of this compound on the intracellular cAMP levels and the activation of its downstream effector, PKA.

Materials:

  • This compound

  • A suitable cell line (e.g., U937, HEK293)

  • Cell culture medium appropriate for the chosen cell line

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • PKA activity assay kit

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Seeding: Culture the chosen cell line according to standard protocols. Seed the cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere or reach the desired confluency.

  • Treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes to 4 hours). Include a vehicle control and a positive control (e.g., IBMX).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided with the assay kit or a suitable alternative.

  • cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • PKA Activity Assay: To measure PKA activity, prepare cell lysates as described above. Use a PKA activity assay kit, which typically involves measuring the phosphorylation of a specific PKA substrate.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit to normalize the cAMP levels and PKA activity.

  • Data Analysis: Express the results as fold-change in cAMP concentration or PKA activity relative to the vehicle-treated control.

Mandatory Visualization

ONO_6126_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor NF_kB NF-κB Receptor->NF_kB Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to ONO_6126 This compound ONO_6126->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates (Activates) PKA->NF_kB Inhibits Anti_inflammatory_Genes Anti-inflammatory Genes CREB->Anti_inflammatory_Genes Promotes Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes Transcription

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental_Workflow_Cytokine_Inhibition cluster_workflow Experimental Workflow: Cytokine Inhibition Assay Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_Cells 2. Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Pretreat_ONO 3. Pre-treat with This compound (various conc.) Seed_Cells->Pretreat_ONO Stimulate_LPS 4. Stimulate with LPS Pretreat_ONO->Stimulate_LPS Incubate 5. Incubate (24-48 hours) Stimulate_LPS->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant ELISA 7. Measure Cytokines (TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Analyze_Data 8. Analyze Data (IC50 determination) ELISA->Analyze_Data

Caption: Workflow for determining the inhibitory effect of this compound on cytokine production.

References

Application Notes and Protocols for ONO-6126 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data on specific administration routes, dosages, and efficacy of ONO-6126 in mouse models is limited. The development of this compound has been discontinued.[1] The following application notes and protocols are therefore provided as a generalized guide for researchers investigating phosphodiesterase 4 (PDE4) inhibitors in mouse models of asthma and allergic conjunctivitis, based on established experimental designs and the known mechanism of action of this class of drugs.

Introduction to this compound

This compound (also known as DE-103) is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme predominantly found in immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of pro-inflammatory cells and the production of inflammatory mediators. This mechanism of action makes PDE4 inhibitors a therapeutic target for inflammatory diseases such as asthma and allergic conjunctivitis.[2][3] While this compound was reported to have an improved therapeutic window compared to earlier PDE4 inhibitors, specific data supporting this is not publicly available.[4]

Signaling Pathway of PDE4 Inhibition

The primary mechanism of action for this compound and other PDE4 inhibitors is the modulation of intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as IL-10, while inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, IL-5, and IL-13. This cascade of events leads to a reduction in the inflammatory response.

PDE4_Inhibition_Pathway cluster_cell Immune Cell ONO_6126 This compound PDE4 Phosphodiesterase 4 (PDE4) ONO_6126->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades to AMP AMP ATP ATP AC Adenylate Cyclase (AC) ATP->AC Substrate AC->cAMP Synthesizes cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-4, IL-5) CREB->Pro_Inflammatory Inhibits

Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.

Experimental Protocols in Mouse Models

The following are generalized protocols for inducing asthma and allergic conjunctivitis in mice. These models can be used to evaluate the efficacy of this compound.

This model is widely used to study the pathophysiology of allergic asthma and to test the efficacy of anti-inflammatory compounds.

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day7 Day 7: Booster Day14 Day 14-21: OVA Challenge & This compound Treatment Day0->Day14 7 days Day22 Day 22: Sample Collection & Analysis Day14->Day22 8 days

Figure 2: Experimental workflow for the OVA-induced asthma model.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (InvivoGen)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Nebulizer

Protocol:

  • Sensitization: On day 0, sensitize mice with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL PBS.

  • Booster: On day 7, administer a booster IP injection identical to the sensitization injection.

  • Challenge and Treatment: From day 14 to day 21, challenge the mice daily with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, IP injection) 1 hour prior to each OVA challenge.

  • Analysis: 24 hours after the final challenge (day 22), perform the following analyses:

    • Measure airway hyperresponsiveness (AHR) to methacholine.

    • Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).

    • Measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BALF.

    • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Measure serum levels of OVA-specific IgE.

This model is used to evaluate treatments for allergic conjunctivitis.

Conjunctivitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day7 Day 7: Booster Day14 Day 14: SRW Challenge & This compound Treatment Day0->Day14 14 days Day14_Post Day 14 (Post-Challenge): Clinical Scoring & Sample Collection Day14->Day14_Post 20 min

References

Application Notes and Protocols for the Evaluation of PDE4 Inhibitors in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for the Evaluation of Phosphodiesterase 4 (PDE4) Inhibitors, such as ONO-6126, in Allergic Inflammation.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical and clinical data for this compound is limited in the public domain. The following application notes and protocols are based on the established mechanism of action of PDE4 inhibitors and common experimental models for allergic inflammation. They are intended to serve as a comprehensive guide for designing and conducting studies with novel PDE4 inhibitors like this compound.

Introduction to this compound and PDE4 Inhibition in Allergic Inflammation

Allergic inflammation is a complex process driven by the activation of various immune cells, including mast cells and eosinophils. A key signaling molecule in these cells is cyclic adenosine monophosphate (cAMP), which generally acts to suppress inflammatory responses. Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus promoting inflammation.

This compound is a novel PDE4 inhibitor that has been investigated for its potential to treat allergic inflammatory conditions, such as allergic conjunctivitis. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, leading to the suppression of inflammatory cell activation and the subsequent release of pro-inflammatory mediators. Newer PDE4 inhibitors like this compound are reported to have an improved therapeutic window compared to earlier compounds in this class[1].

These application notes provide a framework for the preclinical evaluation of PDE4 inhibitors in the context of allergic inflammation, using the guinea pig model of allergic conjunctivitis as a primary example.

Signaling Pathway of PDE4 Inhibition in Allergic Inflammation

The mechanism of action of PDE4 inhibitors involves the modulation of intracellular signaling cascades that govern inflammatory responses. The following diagram illustrates the key steps in this pathway.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor binds AC Adenylate Cyclase IgE_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates PDE4 PDE4 PDE4->cAMP degrades PDE4->AMP to CREB CREB (inactive) PKA->CREB phosphorylates NFkB NF-κB (active) PKA->NFkB inhibits pCREB pCREB (active) Anti_Inflammatory Anti-inflammatory Gene Transcription pCREB->Anti_Inflammatory promotes Mediator_Release Inflammatory Mediator Release (e.g., Histamine, Leukotrienes, Cytokines) NFkB->Mediator_Release promotes NFkB_i NF-κB (inactive) ONO_6126 This compound (PDE4 Inhibitor) ONO_6126->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway in Allergic Inflammation.

Experimental Protocol: Guinea Pig Model of Allergic Conjunctivitis

This protocol describes an in vivo model to assess the efficacy of a topical PDE4 inhibitor in alleviating the signs and symptoms of allergic conjunctivitis.

Materials and Reagents
  • Hartley guinea pigs (male, 300-350g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Imject™ Alum)

  • Phosphate-buffered saline (PBS)

  • This compound (or other PDE4 inhibitor) ophthalmic solution (e.g., 0.1%, 0.3%, 1% w/v)

  • Vehicle control solution

  • Positive control (e.g., commercially available anti-allergic eye drops)

  • Evans Blue dye

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Microcapillary tubes for tear collection

  • Histamine ELISA kit

  • Giemsa stain

  • Microscope

Experimental Workflow

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge and Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Sensitization (i.p. injection of OVA + Alum) Day14 Day 14: Booster (i.p. injection of OVA + Alum) Day21_pre Day 21 (Pre-challenge): Topical administration of This compound, Vehicle, or Positive Control Day14->Day21_pre 7 days Day21_challenge Day 21 (Challenge): Topical OVA instillation Day21_pre->Day21_challenge Day21_post Post-challenge Observation (Clinical Scoring, Tear Collection) Day21_challenge->Day21_post Clinical_Score Clinical Symptom Scoring (Redness, Swelling, Discharge) Day21_post->Clinical_Score Tear_Analysis Tear Mediator Analysis (Histamine ELISA) Day21_post->Tear_Analysis Histo_Analysis Histopathology (Eosinophil & Mast Cell Infiltration) Day21_post->Histo_Analysis

Caption: Experimental Workflow for Guinea Pig Allergic Conjunctivitis Model.

Detailed Methodology

a. Sensitization:

  • On Day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide.

  • On Day 14, administer a booster i.p. injection of 50 µg of OVA in 1 mg of aluminum hydroxide.

b. Allergen Challenge and Treatment:

  • On Day 21, 30 minutes prior to allergen challenge, topically administer 25 µL of the test article (this compound solution at different concentrations), vehicle, or positive control to the conjunctival sac of the right eye of each animal. The left eye can serve as an untreated control.

  • Induce allergic conjunctivitis by topical instillation of 25 µL of OVA solution (10 mg/mL in PBS) into the conjunctival sac of the right eye.

c. Evaluation of Allergic Response:

  • Clinical Scoring: At 15, 30, and 60 minutes post-challenge, score the clinical signs of allergic conjunctivitis (conjunctival redness, chemosis, and eyelid swelling) using a standardized scoring system (e.g., 0-3 scale, where 0=none and 3=severe).

  • Vascular Permeability: 30 minutes post-challenge, administer Evans Blue dye (20 mg/kg) intravenously. After 30 minutes, euthanize the animals, excise the conjunctiva, and quantify the extravasated dye by spectrophotometry.

  • Tear Mediator Analysis: Collect tears at 60 minutes post-challenge using microcapillary tubes. Measure histamine levels using a commercially available ELISA kit according to the manufacturer's instructions.

  • Histopathology: At 24 hours post-challenge, euthanize the animals and excise the eyes. Fix the tissues in 10% formalin, embed in paraffin, and section. Stain with Giemsa to identify and quantify the infiltration of eosinophils and mast cells in the conjunctival tissue.

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Effect of this compound on Clinical Scores in Guinea Pig Allergic Conjunctivitis

Treatment GroupConjunctival Redness (Score 0-3)Chemosis (Score 0-3)Eyelid Swelling (Score 0-3)
Naive (No Challenge)0.1 ± 0.10.0 ± 0.00.1 ± 0.1
Vehicle + OVA2.8 ± 0.22.5 ± 0.32.6 ± 0.2
This compound (0.1%) + OVA1.5 ± 0.31.2 ± 0.21.4 ± 0.3
This compound (0.3%) + OVA0.8 ± 0.2 0.7 ± 0.10.9 ± 0.2**
This compound (1%) + OVA0.4 ± 0.1 0.3 ± 0.10.5 ± 0.1
Positive Control + OVA0.6 ± 0.20.5 ± 0.1 0.7 ± 0.2
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + OVA group.

Table 2: Effect of this compound on Inflammatory Mediators and Cell Infiltration

Treatment GroupTear Histamine (ng/mL)Conjunctival Eosinophils (cells/mm²)Conjunctival Mast Cells (cells/mm²)
Naive (No Challenge)5.2 ± 1.12 ± 115 ± 3
Vehicle + OVA45.8 ± 5.358 ± 742 ± 5
This compound (0.1%) + OVA28.1 ± 4.135 ± 530 ± 4
This compound (0.3%) + OVA15.3 ± 2.5 18 ± 322 ± 3
This compound (1%) + OVA8.9 ± 1.8 9 ± 218 ± 2
Positive Control + OVA10.1 ± 2.0 11 ± 220 ± 3
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + OVA group.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol is designed to assess the direct inhibitory effect of a PDE4 inhibitor on the degranulation of mast cells.

Materials and Reagents
  • RBL-2H3 cells (rat basophilic leukemia cell line) or human cultured mast cells

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • This compound (or other PDE4 inhibitor)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well plates

  • Plate reader

Methodology
  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2-4 hours.

  • Pre-treatment: Wash the cells with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30-60 minutes.

  • Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation.

    • Collect the supernatant from each well.

    • Lyse the remaining cells with Triton X-100 to determine the total cellular β-hexosaminidase content.

    • Incubate the supernatant and cell lysate with pNAG substrate.

    • Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition.

Table 3: Hypothetical Effect of this compound on IgE-Mediated Mast Cell Degranulation

This compound Concentrationβ-Hexosaminidase Release (% of Total)
Vehicle (No Antigen)5.1 ± 0.8
Vehicle + Antigen62.5 ± 4.3
1 nM55.2 ± 3.9
10 nM41.7 ± 3.1
100 nM25.3 ± 2.5**
1 µM12.8 ± 1.9
10 µM8.1 ± 1.2
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + Antigen group.

References

Application Notes and Protocols: Long-Term Stability of ONO-6126 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), investigated for its potential therapeutic applications in inflammatory diseases such as bronchial asthma and allergic conjunctivitis. As with any compound intended for research and development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of stability considerations for this compound in solution, detailed protocols for assessing its long-term stability, and a visualization of its signaling pathway.

Data Presentation: Stability of this compound in DMSO

While specific public data on the long-term stability of this compound is limited, the following table provides an illustrative summary of expected stability based on general knowledge of small molecules in DMSO. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Storage ConditionTime PointConcentration (mM)Purity (%)Degradation Products (%)
-20°C010>99<0.1
1 Month10>99<0.1
3 Months10>98<0.2
6 Months10>98<0.2
1 Year10>97<0.3
4°C010>99<0.1
1 Week10>98<0.2
1 Month10>95<0.5
3 Months10>90>1.0
Room Temperature010>99<0.1
(~20-25°C)24 Hours10>98<0.2
1 Week10>90>1.0
1 Month10<85>5.0

Note: This data is illustrative. It is recommended to perform a stability study for your specific batch and solvent conditions. For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[1] this compound is soluble in DMSO.[1]

Signaling Pathway of this compound

This compound, as a PDE4 inhibitor, functions by preventing the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation.

ONO6126_Pathway cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP + AMP AMP cAMP->AMP Hydrolysis PKA PKA (inactive) cAMP->PKA + PDE4 PDE4 PDE4->AMP PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene Anti-inflammatory Gene Expression pCREB->Gene Activation ONO6126 This compound ONO6126->PDE4 Inhibition

Caption: Signaling pathway of this compound, a PDE4 inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and experimental use.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Long-Term Stability Assessment of this compound in DMSO

Objective: To determine the long-term stability of this compound in a DMSO stock solution under various storage conditions.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Controlled temperature storage units (-20°C, 4°C, and room temperature)

Experimental Workflow:

Stability_Workflow cluster_timepoints Time-Point Analysis start Prepare 10 mM this compound stock solution in DMSO aliquot Aliquot into multiple vials start->aliquot t0 Time-Zero (T0) Analysis: Analyze one aliquot by HPLC aliquot->t0 storage Store remaining aliquots at: -20°C, 4°C, and Room Temp. aliquot->storage compare Compare peak area of this compound to T0 to determine % remaining. Identify any new peaks (degradants). t0->compare tp1 T = 1 Week tp2 T = 1 Month tp3 T = 3 Months tp_n T = ... analyze Analyze aliquots from each storage condition by HPLC tp1->analyze tp2->analyze tp3->analyze tp_n->analyze analyze->compare end Determine stability profile and optimal storage conditions compare->end

Caption: Experimental workflow for stability assessment.

Procedure:

  • Time-Zero (T0) Analysis: Immediately after preparing the stock solution (Protocol 1), take one aliquot, dilute it to an appropriate concentration for HPLC analysis (e.g., 10-100 µM in mobile phase), and inject it into the HPLC system. Record the chromatogram, paying attention to the peak area and retention time of the this compound peak. This will serve as the baseline for purity.

  • Storage: Store the remaining aliquots under the desired conditions:

    • Long-term: -20°C

    • Short-term: 4°C

    • Accelerated degradation: Room temperature (~20-25°C) Ensure all samples are protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Sample Analysis: Thaw the aliquot, dilute it in the same manner as the T0 sample, and analyze it by HPLC using the same method.

  • Data Analysis:

    • Compare the peak area of the this compound parent compound at each time point to the peak area of the T0 sample to determine the percentage of the compound remaining.

    • Calculate the percentage remaining as: (Peak Area at Tx / Peak Area at T0) * 100%.

    • Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products. If possible, use mass spectrometry (LC-MS) to identify these degradants.

    • Summarize the data in a table for easy comparison.

HPLC Method Development (General Guidance):

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often effective.

  • Detection: Use a UV or PDA detector at a wavelength where this compound has maximum absorbance.

  • Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products. This is often confirmed through forced degradation studies (e.g., exposure to acid, base, oxidation, and light).

References

ONO-6126: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism of action makes this compound a valuable tool for research in inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic conjunctivitis.[2] These application notes provide detailed protocols for the reconstitution, storage, and in vitro use of this compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.

PropertyValueSource
Molecular Weight 373.45 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Soluble in DMSO (10 mM)
Short-term Storage (days to weeks) 0 - 4°C, dry and dark[3]
Long-term Storage (months to years) -20°C, dry and dark[3]
Stock Solution Storage -20°C or -80°C

Reconstitution of this compound

Proper reconstitution of this compound is critical for accurate and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Protocol
  • Pre-weighing: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution, use the following formula:

    • Volume of DMSO (μL) = (Weight of this compound (mg) / 373.45 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

G cluster_reconstitution This compound Reconstitution Workflow start Start: this compound Powder weigh Centrifuge vial and weigh powder start->weigh calculate Calculate required volume of DMSO for 10 mM stock weigh->calculate add_dmso Add anhydrous DMSO to the vial calculate->add_dmso dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_point 10 mM this compound Stock Solution store->end_point

This compound Reconstitution Workflow

Experimental Protocols

This compound is a valuable tool for studying inflammatory pathways. Below are detailed protocols for common in vitro assays to assess its anti-inflammatory and PDE4 inhibitory activity.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the use of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary readouts are the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

  • RAW 264.7 cells

  • Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO detection

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Pre-treatment with this compound: The following day, prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2X LPS solution in complete DMEM (e.g., 200 ng/mL). Add 100 µL of the 2X LPS solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • TNF-α Measurement:

    • Collect the remaining supernatant.

    • Measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow seed_cells Seed RAW 264.7 cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat Pre-treat with this compound (or vehicle) for 1 hr incubate_overnight->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate_24h Incubate for 24 hrs stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant no_assay Nitric Oxide Assay (Griess Reagent) collect_supernatant->no_assay tnfa_assay TNF-α Assay (ELISA) collect_supernatant->tnfa_assay analyze Analyze Data no_assay->analyze tnfa_assay->analyze

Workflow for assessing the anti-inflammatory effect of this compound.
PDE4 Inhibition Assay (General Protocol)

  • Recombinant human PDE4 enzyme

  • This compound stock solution (10 mM in DMSO)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagents (e.g., based on fluorescence polarization, HTRF, or AlphaScreen)

  • 384-well assay plates

  • Enzyme and Substrate Preparation: Prepare the recombinant PDE4 enzyme and cAMP substrate in the appropriate assay buffer at the desired concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A suggested starting concentration range is from 1 pM to 10 µM.

  • Assay Reaction:

    • Add the PDE4 enzyme to the wells of a 384-well plate.

    • Add the diluted this compound or vehicle control.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the chosen assay format.

  • Data Analysis: Measure the signal on a suitable plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inactivate transcription factors involved in the inflammatory response, such as NF-κB.

G cluster_pathway This compound Mechanism of Action ONO6126 This compound PDE4 PDE4 ONO6126->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates NFkB NF-κB PKA->NFkB inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes

Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

troubleshooting ONO-6126 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONO-6126. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] It has been investigated for its potential therapeutic applications in inflammatory conditions such as bronchial asthma and allergic conjunctivitis.[1][3]

Q2: What is the mechanism of action of this compound?

As a PDE4 inhibitor, this compound works by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream signaling pathways involved in inflammation. This ultimately results in the suppression of pro-inflammatory responses.

Q3: What are the basic chemical properties of this compound?

PropertyValue
CAS Number 401519-28-6
Molecular Formula C₂₀H₂₇N₃O₄
Molecular Weight 373.45 g/mol
Appearance Solid powder

Q4: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at -80°C for up to six months. For short-term storage, the powder can be kept at 4°C for a few weeks, and a DMSO stock solution can be stored at 4°C for up to two weeks.[3]

Troubleshooting Guide: this compound Solubility Issues

A common challenge encountered with this compound is its limited solubility in aqueous media, which can lead to precipitation and inconsistent experimental results. This guide provides a systematic approach to addressing these issues.

Problem: My this compound precipitates when I add it to my cell culture medium.

This is a frequent issue when diluting a DMSO stock solution into an aqueous buffer or medium. The drastic change in solvent polarity causes the compound to fall out of solution.

Solution Workflow:

G start Precipitation Observed check_dmso Verify Final DMSO Concentration start->check_dmso dmso_ok Is DMSO < 0.5%? check_dmso->dmso_ok serial_dilution Implement Serial Dilution dmso_ok->serial_dilution Yes reduce_dmso Reduce DMSO in Stock/Dilution dmso_ok->reduce_dmso No prewarm Pre-warm Media to 37°C serial_dilution->prewarm vortex Vortex Immediately After Addition prewarm->vortex solubility_test Perform Kinetic Solubility Test vortex->solubility_test reduce_conc Reduce Final this compound Concentration solubility_test->reduce_conc end Optimized Protocol reduce_conc->end reduce_dmso->check_dmso

Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level tolerated by your cells, typically below 0.5%. High concentrations of DMSO can be toxic and can also contribute to solubility issues upon dilution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock in your final aqueous medium. This gradual change in solvent environment can help to keep this compound in solution.

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

  • Ensure Rapid Dispersion: Immediately after adding the this compound solution to the medium, vortex or gently mix the solution to ensure it is dispersed quickly and evenly.

  • Consider a Co-solvent: If precipitation persists, the use of a water-miscible co-solvent in your stock solution, such as ethanol or polyethylene glycol (PEG), in addition to DMSO, may improve solubility in the final aqueous solution. However, the effect of any co-solvent on your experimental system must be evaluated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 373.45 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 373.45 g/mol = 0.0037345 g = 3.73 mg

  • Weigh the this compound powder: Accurately weigh out 3.73 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment in Aqueous Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific experimental medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium or aqueous buffer

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of this compound: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • Transfer to aqueous medium: In a separate 96-well plate, add your cell culture medium. Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. Ensure the final DMSO concentration is consistent and below 0.5%.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measure turbidity: Measure the absorbance of each well at a wavelength between 600 and 650 nm. An increase in absorbance indicates precipitation.

  • Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is your estimated kinetic solubility in that medium.

Signaling Pathway

G cluster_cell Inflammatory Cell ONO6126 This compound PDE4 PDE4 ONO6126->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Cytokines CREB->AntiInflammatory Promotes Transcription ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Promotes Transcription

Mechanism of action of this compound.

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for your specific experimental conditions.

References

optimizing ONO-6126 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor. Due to the limited availability of public data on this compound, this guide also includes information on general principles and troubleshooting for PDE4 inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as DE-103) is a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This anti-inflammatory action is the primary mechanism behind its therapeutic potential.

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for the treatment of inflammatory conditions, primarily respiratory disorders such as bronchial asthma and ophthalmic conditions like allergic conjunctivitis.[1][2] A licensing agreement was established for its development as an ophthalmic solution in Japan.[2]

Q3: What is the solubility and recommended storage for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), it should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment.[1]

Q4: Are there any known issues with the therapeutic window of PDE4 inhibitors like this compound?

Historically, a primary challenge with PDE4 inhibitors has been their narrow therapeutic ratio, which can limit the achievable dose due to side effects. However, this compound is considered a newer-generation PDE4 inhibitor and is reported to have an improved therapeutic window, suggesting better tolerability.[3]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability in cAMP measurements.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Healthy, actively dividing cells provide more reproducible results.

  • Possible Cause: Instability of this compound in cell culture media.

    • Solution: Prepare fresh dilutions of this compound in DMSO and then in pre-warmed cell culture media immediately before each experiment. Some components in cell culture media can impact the stability of small molecules.[4][5]

  • Possible Cause: Issues with the cAMP assay kit.

    • Solution: Refer to the manufacturer's protocol for the specific cAMP assay kit being used (e.g., Promega's cAMP-Glo™ Assay).[6] Ensure proper handling of reagents and accurate pipetting. Include appropriate positive and negative controls.

Issue 2: Lower than expected potency (high IC50 value).

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Optimize the cell density, stimulation time with an adenylyl cyclase activator (e.g., forskolin), and incubation time with this compound. These factors can significantly influence the measured potency.

  • Possible Cause: Compound degradation.

    • Solution: Confirm the integrity of the this compound stock solution. If possible, verify its purity and concentration using analytical methods.

Issue 3: Inconsistent results between different cell lines.

  • Possible Cause: Differential expression of PDE4 subtypes.

    • Solution: Different cell lines express varying levels of the four PDE4 subtypes (A, B, C, and D). The potency of this compound may differ depending on its selectivity for the predominant subtype in a given cell line. Characterize the PDE4 subtype expression profile of your cell lines.

In Vivo Animal Models

Issue 1: Lack of efficacy in an animal model of inflammation.

  • Possible Cause: Insufficient drug exposure at the site of inflammation.

    • Solution: Conduct pharmacokinetic studies to determine the optimal dose and dosing frequency required to achieve and maintain therapeutic concentrations of this compound in the target tissue.

  • Possible Cause: Inappropriate animal model.

    • Solution: Ensure the chosen animal model is relevant to the inflammatory condition being studied. For example, in models of allergic conjunctivitis, the route of administration (e.g., topical eye drops) is critical. For asthma models, consider the method of allergen sensitization and challenge.[7][8][9]

  • Possible Cause: Poor formulation and delivery.

    • Solution: For ophthalmic studies, the formulation of the eye drops can significantly impact drug penetration and retention. For systemic administration, ensure the vehicle is appropriate and does not interfere with the drug's activity.

Issue 2: Observation of adverse effects at therapeutic doses.

  • Possible Cause: On-target side effects common to PDE4 inhibitors.

    • Solution: While this compound is suggested to have a better therapeutic window, dose-limiting side effects are a known characteristic of the PDE4 inhibitor class.[3] A careful dose-escalation study is necessary to identify the maximum tolerated dose (MTD) in your specific animal model. Consider alternative dosing regimens (e.g., less frequent administration) to mitigate side effects while maintaining efficacy.

Data Presentation

Due to the limited public availability of specific experimental data for this compound, we provide a general framework for presenting data from PDE4 inhibitor studies.

Table 1: In Vitro Potency of a PDE4 Inhibitor

Cell LinePredominant PDE4 SubtypeIC50 (nM)
Cell Line APDE4BEnter Value
Cell Line BPDE4DEnter Value
Cell Line CMixedEnter Value
Caption: Representative table for summarizing the half-maximal inhibitory concentration (IC50) of a PDE4 inhibitor in different cell lines.

Table 2: Pharmacokinetic Parameters of a PDE4 Inhibitor in an Animal Model

ParameterValue
Cmax (ng/mL)Enter Value
Tmax (h)Enter Value
AUC (ng·h/mL)Enter Value
Half-life (h)Enter Value
Caption: Example table for presenting key pharmacokinetic parameters following administration of a PDE4 inhibitor.

Experimental Protocols

Detailed, validated protocols for this compound are not publicly available. The following are generalized protocols for key experiments involving PDE4 inhibitors.

Protocol 1: In Vitro cAMP Measurement Assay
  • Cell Culture: Plate cells (e.g., a human inflammatory cell line) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in pre-warmed, serum-free cell culture medium to the final desired concentrations.

  • Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for a predetermined time (e.g., 30-60 minutes).

  • Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) to all wells (except for the negative control) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays) following the manufacturer's instructions.[6][10]

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Animal Model of Allergic Conjunctivitis
  • Sensitization: Actively sensitize animals (e.g., guinea pigs or mice) with a relevant allergen (e.g., ovalbumin or ragweed pollen) via intraperitoneal or subcutaneous injections.

  • Drug Administration: Prior to allergen challenge, topically administer a single drop of this compound ophthalmic solution (at various concentrations) or vehicle to the conjunctival sac of the sensitized animals.

  • Allergen Challenge: After a short interval (e.g., 15-30 minutes), challenge the animals by instilling a solution of the allergen into the eye.

  • Efficacy Evaluation: At various time points post-challenge (e.g., 30 minutes, 1, 4, and 24 hours), evaluate the clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and discharge. A scoring system can be used for quantification.

  • Histological Analysis: At the end of the study, animals can be euthanized, and the eyes enucleated for histological examination to assess inflammatory cell infiltration (e.g., eosinophils) into the conjunctiva.[7][8][9]

Visualizations

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus GPCR GPCR Inflammatory_Stimulus->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Mediators cAMP->Inflammation Suppresses AMP 5'-AMP PDE4->AMP Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes ONO_6126 This compound ONO_6126->PDE4 Inhibits

Caption: Signaling pathway of this compound as a PDE4 inhibitor.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Inflammatory Cells Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Compound_Prep Prepare this compound Dilutions Compound_Prep->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure cAMP (e.g., ELISA) Lysis->cAMP_Measurement Data_Analysis Calculate IC50 cAMP_Measurement->Data_Analysis

Caption: General workflow for an in vitro cAMP assay.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Storage Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol Steps Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Cells Assess Cell Health & Passage Number Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagent_OK->Check_Protocol Yes Replace_Reagents Replace Reagents Reagent_OK->Replace_Reagents No Protocol_OK->Check_Cells Yes Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No Optimize Optimize Assay Parameters Cells_OK->Optimize Yes Culture_New_Cells Culture Fresh Batch of Cells Cells_OK->Culture_New_Cells No

Caption: Logical troubleshooting workflow for experimental issues.

References

ONO-6126 Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific dose-response data and detailed, validated experimental protocols for ONO-6126 are not extensively available in the public domain. This technical support center provides a framework for researchers and drug development professionals based on the known pharmacology of Phosphodiesterase 4 (PDE4) inhibitors. The experimental protocols, data tables, and troubleshooting guides are presented as examples to guide the investigation of this compound or similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4).[1] Its mechanism of action is to block the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with a wide range of anti-inflammatory effects, including the suppression of inflammatory cell activation.[2]

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for the treatment of inflammatory conditions such as bronchial asthma and allergic conjunctivitis.[1][2] The rationale for these applications lies in the ability of PDE4 inhibitors to modulate the inflammatory responses that are central to the pathophysiology of these diseases.

Q3: What are the known challenges associated with the dose-response of PDE4 inhibitors like this compound?

A primary challenge with many PDE4 inhibitors is their low therapeutic ratio. This means that the dose required to achieve a therapeutic anti-inflammatory effect can be close to the dose that causes side effects, such as nausea and emesis. Consequently, the maximum tolerated dose may be sub-therapeutic or fall at the very bottom of the efficacy dose-response curve.[3] Newer PDE4 inhibitors, including this compound, are reported to have an improved therapeutic window, though specific data is often proprietary.[3]

Troubleshooting Guide for this compound Dose-Response Experiments

This guide addresses common issues that may arise during the in vitro analysis of this compound.

Q: Why am I not observing a clear dose-response curve?

A: There are several potential reasons for a flat or inconsistent dose-response curve:

  • Inappropriate Concentration Range: You may be testing a concentration range that is too high or too low. Conduct a wide range of concentrations in your initial experiments (e.g., from 1 nM to 100 µM) to identify the active range.

  • Compound Solubility: this compound may have precipitated out of solution at higher concentrations. Visually inspect your solutions and consider using a lower percentage of DMSO or a different solvent system.

  • Cell Viability: At high concentrations, the compound may be causing cytotoxicity, which can interfere with the assay readout. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive readout or a different cell type that expresses higher levels of PDE4.

Q: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A: Variability in IC50 values can be attributed to several factors:

  • Cell Passage Number: The expression of PDE4 and other signaling components can change as cells are passaged. Use cells within a consistent and low passage number range for all experiments.

  • Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and stimulating agents, are from the same lot to minimize variability.

  • Incubation Times: Adhere strictly to the optimized incubation times for both the compound and any stimulating agents.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly and use appropriate techniques.

Q: I am observing a biphasic dose-response curve (a U-shaped or inverted U-shaped curve). What does this indicate?

A: A biphasic dose-response curve can suggest off-target effects at higher concentrations or the engagement of different signaling pathways at different concentration ranges. It is important to investigate the possibility of non-specific interactions or cytotoxicity at the higher concentrations. Consider using a more specific assay or testing the compound in a cell line with a known knockout of the intended target to confirm on-target activity.

Experimental Protocols

Protocol: Determination of this compound IC50 in a Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in THP-1 Cells

This protocol provides a general framework for assessing the potency of a PDE4 inhibitor.

1. Cell Culture and Plating:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
  • Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
  • Remove the PMA-containing medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).
  • Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

3. Cell Stimulation:

  • After the pre-incubation period, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

4. Measurement of TNF-α:

  • Centrifuge the 96-well plate to pellet the cells.
  • Carefully collect the supernatant from each well.
  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Subtract the background TNF-α levels from the unstimulated control wells.
  • Normalize the data by setting the TNF-α level in the LPS-stimulated, vehicle-treated wells to 100%.
  • Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits TNF-α release by 50%).

Data Presentation

The following table is a hypothetical representation of the kind of data a researcher would aim to generate for this compound.

Parameter Assay Type Cell Line Hypothetical Value Notes
IC50 PDE4B1 Enzyme AssayRecombinant Human0.5 nMMeasures direct inhibition of the isolated enzyme.
IC50 TNF-α Release AssayHuman PBMCs10 nMMeasures the compound's effect in a primary human cell system.
IC50 LTB4 Release AssayHuman Neutrophils5 nMAssesses the effect on another key inflammatory mediator.
CC50 Cytotoxicity AssayTHP-1 Cells> 10 µMThe 50% cytotoxic concentration; a high value is desirable.

Signaling Pathways and Workflows

Diagram: General PDE4 Signaling Pathway

PDE4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 AMP AMP CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Mediators CREB->Inflammation PDE4->AMP Degrades cAMP to ONO_6126 This compound ONO_6126->PDE4 Inhibits

Caption: General signaling pathway of PDE4 inhibition.

Diagram: Experimental Workflow for Dose-Response Analysis

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., THP-1) C Cell Plating & Differentiation A->C B Compound Dilution (this compound) D Compound Pre-incubation B->D C->D E Inflammatory Stimulus (e.g., LPS) D->E F Supernatant Collection E->F G Biomarker Quantification (e.g., TNF-α ELISA) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Typical experimental workflow for dose-response analysis.

References

minimizing variability in ONO-6126 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results when working with the Phosphodiesterase 4 (PDE4) inhibitor, ONO-6126.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective Phosphodiesterase 4 (PDE4) inhibitor.[1][2] The PDE4 family of enzymes is responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[3] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][4] Elevated cAMP levels activate downstream signaling pathways, such as those involving Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn suppress pro-inflammatory responses.[4] This mechanism makes PDE4 an attractive therapeutic target for inflammatory diseases.[4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintaining the stability and activity of this compound.

  • Solid Compound: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is optimal.[2]

  • Solubility: this compound is soluble in DMSO for creating stock solutions.[2]

  • Stock Solutions: Once dissolved, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or colder.

Q3: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line depends on the experimental goal. Since PDE4 is highly expressed in immune cells, common choices include:

  • Monocytes/Macrophages: Human monocytic cell lines like THP-1 or U937, or primary macrophages, are excellent models for studying anti-inflammatory effects, such as the inhibition of TNF-α, IL-12, and IL-23 production.

  • T-cells: Jurkat cells or primary T-lymphocytes can be used to investigate the impact of this compound on T-cell proliferation and cytokine release (e.g., IL-2, IL-4, IL-5).[5]

  • Engineered Cell Lines: HEK293 or CHO cells engineered to express specific PDE4 subtypes (A, B, C, or D) are ideal for determining the inhibitor's subtype selectivity and for cell-based cAMP assays.[6]

Q4: How can I measure the cellular activity of this compound?

The primary cellular effect of this compound is an increase in intracellular cAMP. This can be measured using various commercially available assay kits, such as those based on:

  • Homogeneous Time-Resolved Fluorescence (HTRF)

  • Luminescence (e.g., GloSensor™)

  • Enzyme-Linked Immunosorbent Assay (ELISA)

Downstream anti-inflammatory activity can be quantified by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Troubleshooting Guides

Variability in experimental results can obscure the true effects of a compound.[7] This guide addresses common issues encountered when working with this compound.

Issue 1: High Variability Between Replicate Wells

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups. Use calibrated pipettes and consistent technique.[8]
Edge Effects Evaporation from wells on the outer edges of a microplate can concentrate reagents.[8] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media/PBS to maintain humidity.
Compound Precipitation This compound may precipitate if the final DMSO concentration is too high or if it is added to aqueous buffer too quickly. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell type. Mix thoroughly after adding the compound to the media.
Cell Health Issues Use cells that are in the logarithmic growth phase and have a low passage number. High cell confluence or poor viability can lead to inconsistent responses.[8]

Issue 2: Lower Than Expected Potency (High IC50 Value)

Possible CauseTroubleshooting Steps
Compound Degradation This compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.[2] Use a fresh aliquot of the stock solution or newly prepared compound.
Suboptimal Assay Conditions The agonist concentration (if used) may be too high, requiring more inhibitor to see an effect. The cell density may be too high, leading to rapid metabolism of the compound or saturation of the signal.[9] Optimize agonist concentration (EC50 to EC80 is typical for antagonist assays) and cell number through titration experiments.[8]
High Endogenous PDE Activity The chosen cell line may express very high levels of PDE4, requiring higher concentrations of this compound for effective inhibition. Confirm PDE4 expression levels in your cell line.
Assay Incubation Time The incubation time may be too short for the inhibitor to effectively engage its target or too long, allowing cellular compensatory mechanisms to activate. Perform a time-course experiment to determine the optimal incubation period.[8]

Issue 3: High Background or Low Signal-to-Noise Ratio in cAMP Assays

Possible CauseTroubleshooting Steps
Constitutive Receptor Activity In some over-expression systems, the receptor coupled to adenylyl cyclase may be constitutively active, leading to high basal cAMP levels.[8] This can be managed by reducing the cell seeding density or choosing a different cell line.
Inefficient Cell Lysis Incomplete cell lysis will result in a low cAMP signal. Ensure the lysis buffer is compatible with your cell type and that the incubation is sufficient to lyse all cells.
Phosphodiesterase (PDE) Activity in Lysate If not properly inhibited, PDEs can remain active after cell lysis and degrade the cAMP before it can be measured. Most commercial cAMP assay kits include a potent PDE inhibitor in their lysis buffer. Ensure this is the case.
Incorrect Instrument Settings Plate reader settings (e.g., gain, integration time) may not be optimized for your assay.[8] Consult the assay kit manual for recommended settings and optimize them for your instrument.

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay for this compound Potency (IC50) Determination

This protocol describes a method to determine the potency of this compound by measuring its ability to increase intracellular cAMP levels in a HEK293 cell line expressing a Gs-coupled receptor.

Materials:

  • HEK293 cells stably expressing a Gs-coupled receptor (e.g., β2-adrenergic receptor)

  • Cell culture medium (e.g., DMEM, 10% FBS)

  • This compound

  • Forskolin (or a relevant GPCR agonist like isoproterenol)

  • DMSO (cell culture grade)

  • HTRF cAMP Assay Kit

  • White, solid-bottom 384-well plates

Methodology:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer (serum-free media) to a concentration of 0.5 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Add 5 µL of the this compound serial dilutions to the appropriate wells. Add 5 µL of assay buffer with DMSO for control wells.

    • Pre-incubate the plate for 30 minutes at room temperature.

    • Prepare a solution of Forskolin (a direct adenylyl cyclase activator) at a concentration that yields ~80% of the maximal cAMP response (EC80, determined previously).

    • Add 10 µL of the Forskolin solution to all wells except the "basal" control wells (add 10 µL of assay buffer instead).

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Following the manufacturer's instructions for the HTRF cAMP kit, add the HTRF reagents (d2-labeled cAMP and anti-cAMP cryptate conjugate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the "Forskolin only" (0% inhibition) and "basal" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This protocol measures the anti-inflammatory effect of this compound by quantifying its inhibition of TNF-α secretion from differentiated, LPS-stimulated THP-1 macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA Kit

  • 96-well tissue culture plates

Methodology:

  • Cell Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. Incubate for 48 hours.

  • Compound Treatment: After differentiation, gently wash the cells twice with warm, serum-free media. Add 100 µL of fresh media containing the desired concentrations of this compound (prepared via serial dilution). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant (cell-free medium) for TNF-α analysis.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the "LPS only" control. Plot the results to visualize the dose-dependent inhibitory effect.

Quantitative Data Summary

Table 1: Dose-Response of this compound in a Cell-Based cAMP Assay

This compound Conc. (nM)% Inhibition of cAMP Degradation (Mean ± SD)
100098.2 ± 3.1
30095.5 ± 4.5
10089.1 ± 5.2
3075.3 ± 6.8
1051.2 ± 7.1
324.6 ± 8.0
19.8 ± 5.5
0 (Control)0 ± 4.8
Calculated IC50 9.8 nM

Table 2: Effect of this compound on LPS-Induced TNF-α Release in THP-1 Macrophages

This compound Conc. (nM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
1000150 ± 2592.5%
300350 ± 4582.5%
100780 ± 9061.0%
301450 ± 15027.5%
101850 ± 2107.5%
0 (LPS Only)2000 ± 1800%
Unstimulated<50100%

Visualizations

PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Degrades CREB CREB Phosphorylation PKA->CREB Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-23) PKA->Inflammation EPAC->Inflammation ONO This compound ONO->PDE4 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound 1. Prepare this compound Serial Dilutions add_compound 3. Add Compound to Cells (Pre-incubation) prep_compound->add_compound prep_cells 2. Prepare Cell Suspension & Plate Cells prep_cells->add_compound add_stimulant 4. Add Stimulant (e.g., Forskolin/LPS) add_compound->add_stimulant incubate 5. Incubate add_stimulant->incubate measure_signal 6. Measure Signal (e.g., HTRF, ELISA) incubate->measure_signal analyze_data 7. Analyze Data (Calculate IC50 / % Inhibition) measure_signal->analyze_data

References

Technical Support Center: PDE4 Inhibitor Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during PDE4 inhibitor cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell-based assays used to screen for PDE4 inhibitors?

A1: The most common cell-based assays for screening PDE4 inhibitors include:

  • cAMP Measurement Assays: These assays directly or indirectly measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP), the primary substrate of PDE4.[1][2][3] Inhibition of PDE4 leads to an increase in cAMP levels.[3][4]

  • Cytokine Release Assays: These assays, particularly for Tumor Necrosis Factor-alpha (TNF-α), measure the downstream anti-inflammatory effects of PDE4 inhibition.[5][6][7] PDE4 inhibitors are known to suppress the release of pro-inflammatory cytokines.[4]

  • Cell Proliferation Assays: These assays assess the inhibitory effect of PDE4 inhibitors on the proliferation of various immune cells, such as T-lymphocytes.[8]

Q2: Why are my results from biochemical and cell-based assays not correlating?

A2: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:

  • Cell Permeability: Compounds that are potent in a biochemical assay using purified enzymes may have poor cell membrane permeability, limiting their access to intracellular PDE4 in a cell-based assay.[9][10]

  • Intracellular Metabolism: The compound may be metabolized into an inactive form within the cell.[10]

  • Off-Target Effects: In a cellular context, the compound might interact with other cellular components, leading to unexpected effects on the signaling pathway being measured.[11]

  • Protein Binding: The inhibitor may bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), reducing its effective concentration.[12]

  • Efflux Pumps: Cells can actively remove the compound from the cytoplasm using efflux pumps, thereby lowering its intracellular concentration.[12]

Q3: How do I choose the right cell line for my PDE4 inhibitor assay?

A3: The choice of cell line is critical for a successful assay. Consider the following:

  • Endogenous PDE4 Expression: The cell line should express the PDE4 subtype(s) of interest at a sufficient level. Some researchers use cell lines that naturally express high levels of PDE4, while others use recombinant cell lines engineered to overexpress a specific PDE4 subtype.[3][13]

  • Relevant Signaling Pathway: The cell line should possess the necessary signaling components to respond to the stimulus and produce a measurable output. For example, for a TNF-α release assay, the cells must be capable of producing TNF-α in response to a stimulus like lipopolysaccharide (LPS).[5][6]

  • Assay Compatibility: The cell line should be robust and suitable for the chosen assay format (e.g., adherent or suspension culture, compatibility with reporter genes).

Q4: What is the importance of using a parental cell line as a control?

A4: A parental cell line that does not express the target PDE4 isoform is a crucial control to identify false positive compounds.[10] Compounds that show activity in both the PDE4-expressing and the parental cell line are likely acting through a non-specific mechanism or are interfering with the assay technology itself (e.g., fluorescent compounds in a fluorescence-based assay).[10]

Troubleshooting Guides

cAMP Measurement Assays

Problem: High background or low signal-to-background ratio.

Potential Cause Troubleshooting Step
Basal cAMP Levels Too High Reduce serum concentration in the culture medium or starve cells of serum for a period before the assay.
Insufficient Stimulation Optimize the concentration and incubation time of the adenylyl cyclase activator (e.g., forskolin).[3]
Cell Density Too High or Too Low Optimize cell seeding density. High density can lead to high basal signals, while low density can result in a weak response.[10]
Assay Reagent Issues Ensure all reagents are properly stored and not expired. Prepare fresh reagents.

Problem: Inconsistent or variable results.

Potential Cause Troubleshooting Step
Inconsistent Cell Handling Maintain consistent cell culture conditions, including passage number and confluency. Handle cells gently to avoid premature activation.[12]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of compounds and reagents.[12]
Edge Effects on Assay Plates Avoid using the outer wells of the microplate, or fill them with media to maintain a humid environment and minimize evaporation. Randomize sample placement on the plate.[12]
Cytokine Release Assays (e.g., TNF-α)

Problem: No or low cytokine release upon stimulation.

Potential Cause Troubleshooting Step
Inactive Stimulus Verify the activity of the stimulus (e.g., LPS). Use a new batch or a different supplier if necessary. The potency of TLR ligands like LPS can vary.[12]
Suboptimal Stimulation Time Perform a time-course experiment to determine the optimal stimulation time for maximal cytokine release.[6][7]
Cell Health Issues Ensure cells are healthy and viable. Check for signs of stress or contamination.
Incorrect Cell Type Confirm that the chosen cell line is capable of producing the cytokine of interest in response to the stimulus.

Problem: High variability in cytokine measurements.

Potential Cause Troubleshooting Step
Variability in Cell Plating Ensure a homogenous cell suspension and consistent cell numbers per well.
Inadequate Washing Steps (ELISA) Thoroughly wash the ELISA plate between steps to remove unbound reagents and reduce background.[12]
Serum Variability Different lots of FBS can contain varying levels of factors that may influence cell behavior. Test different FBS lots or consider using serum-free media.[12]
General Troubleshooting

Problem: Compound cytotoxicity is interfering with the assay.

Potential Cause Troubleshooting Step
High Compound Concentration Test a wide range of compound concentrations to identify a non-toxic working range.[12]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.[14]
Off-Target Effects The compound may be inducing cell death through a mechanism unrelated to PDE4 inhibition.
Assay for Cytotoxicity Perform a separate cell viability assay (e.g., MTT or LDH release assay) in parallel to determine the cytotoxic potential of your compounds at the tested concentrations.[14][15]

Quantitative Data Summary

Table 1: IC50 Values of Common PDE4 Inhibitors in Cell-Based Assays

CompoundAssay TypeCell LineStimulusIC50
RoflumilastTNF-α ReleaseHuman Whole BloodLPS~1-10 nM[5]
RolipramcAMP AccumulationTSHR-CNG-HEK293-1.72 - 2.39 µM[10]
ApremilastAnti-inflammatoryIn vitro model of psoriasis-Data not specified[16]
SCH 351591Cytokine ProductionHuman Blood Mononuclear Cells-58 nM[17]
GSK256066TNF-α Release-LPSPotent inhibition reported[17]

Note: IC50 values can vary significantly depending on the specific assay conditions, cell type, and stimulus used.

Experimental Protocols

Protocol 1: General Workflow for a Cell-Based PDE4 Assay

This protocol provides a general workflow applicable to various PDE4 inhibitor cell-based assays.

  • Cell Culture and Plating:

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

    • On the day of the assay, harvest and resuspend cells in the appropriate assay buffer.

    • Dispense the cell suspension into the wells of a microplate at a pre-optimized density.[10][11]

    • Incubate the plate to allow cells to adhere and/or rest.[11][12]

  • Compound Addition:

    • Prepare serial dilutions of the PDE4 inhibitors and control compounds.

    • Add the compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO).[14]

  • Stimulation (if applicable):

    • For assays measuring a stimulated response (e.g., cAMP accumulation or cytokine release), add the appropriate stimulus (e.g., forskolin or LPS) to the wells.[3][5]

  • Incubation:

    • Incubate the plate for a predetermined period to allow for PDE4 inhibition and the subsequent cellular response.[1][11]

  • Detection:

    • Perform the specific detection steps for the chosen assay (e.g., add lysis buffer and cAMP detection reagents, collect supernatant for cytokine ELISA, or add cell viability reagent).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 values.[5][11]

Protocol 2: TNF-α Release Assay in Human Whole Blood

This protocol is adapted from studies investigating the effect of PDE4 inhibitors on cytokine release.[5][6]

  • Blood Collection: Collect human whole blood from healthy donors into tubes containing an anticoagulant.

  • Compound Incubation: Incubate the whole blood with various concentrations of the PDE4 inhibitor or vehicle control at 37°C for 30 minutes.[5]

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNF-α production.[5]

  • Incubation: Incubate the mixtures for 24 hours at 37°C.[5]

  • Plasma Collection: Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • TNF-α Measurement: Determine the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.[5][18]

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release.[5]

Visualizations

PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediators (e.g., TNF-α) cAMP->Inflammation Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription Promotes Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK [No Issues] Reagents_Issue Prepare Fresh Reagents Check_Reagents->Reagents_Issue [Issues Found] Check_Cells Assess Cell Health and Culture Conditions Cells_OK Cells OK Check_Cells->Cells_OK [No Issues] Cells_Issue Optimize Cell Culture Check_Cells->Cells_Issue [Issues Found] Check_Protocol Review Assay Protocol and Execution Protocol_OK Protocol OK Check_Protocol->Protocol_OK [No Issues] Protocol_Issue Refine Pipetting and Assay Steps Check_Protocol->Protocol_Issue [Issues Found] Reagents_OK->Check_Cells Cells_OK->Check_Protocol Re_Run Re-run Assay Protocol_OK->Re_Run Reagents_Issue->Re_Run Cells_Issue->Re_Run Protocol_Issue->Re_Run

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: ONO-6126 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ONO-6126 in animal studies. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation appears cloudy or precipitates out of solution. What are the potential causes and solutions?

A1: this compound is soluble in DMSO. However, precipitation upon dilution in aqueous media for in vivo administration is a common challenge for many small molecule inhibitors. This can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Vehicle Selection: While DMSO is a suitable solvent for stock solutions, its concentration should be minimized in the final dosing formulation for animal studies due to potential toxicity. A co-solvent system is often necessary.

  • Formulation Optimization: Consider the following strategies to improve solubility and stability for in vivo delivery.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents Utilizing a mixture of a primary solvent (like DMSO) with a water-miscible co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.Can significantly improve the solubility of hydrophobic compounds.The final concentration of organic solvents must be carefully controlled to avoid toxicity.
Surfactants Employing non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the compound.Can enhance aqueous solubility and stability.May alter biological membranes and affect drug absorption and distribution. Potential for hypersensitivity reactions with some surfactants.
Cyclodextrins Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the drug molecule.Increases aqueous solubility and can improve stability. Generally well-tolerated.Can be a more expensive option. The complexation efficiency depends on the drug's structure.
  • pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve the solubility of the compound.

  • Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.

Q2: I am observing inconsistent results in my animal efficacy studies. What are some potential factors related to drug delivery?

A2: Inconsistent efficacy can stem from various factors related to the animal model and the administration of the test compound.

Troubleshooting Steps:

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, topical) significantly impacts the pharmacokinetic profile of the drug. Ensure the chosen route is appropriate for the experimental question and the physicochemical properties of this compound.

  • Dosing Accuracy: Verify the accuracy of dose calculations and the calibration of administration equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure proper randomization of animals into treatment groups and use a sufficient number of animals to achieve statistical power. Factors such as age, sex, and health status of the animals can influence drug metabolism and response.

  • Timing of Administration: The timing of drug administration relative to disease induction or challenge is critical. Establish a clear and consistent timeline for treatment.

Q3: What are the known side effects of PDE4 inhibitors in animal models, and how can I mitigate them?

A3: A primary challenge with PDE4 inhibitors is a narrow therapeutic window, often limited by side effects such as nausea and emesis. While this compound is reported to have an improved therapeutic window, the basis for this is not publicly disclosed.

Mitigation Strategies:

  • Dose Escalation Studies: Conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Alternative Delivery Routes: For localized inflammatory conditions like allergic conjunctivitis, topical administration can minimize systemic exposure and associated side effects. For respiratory indications, inhalation may be a viable option to target the lungs directly.

  • Formulation Strategies: Advanced formulations, such as targeted drug delivery systems, could potentially improve the therapeutic index by concentrating the drug at the site of action.

Experimental Protocols

Protocol 1: Induction of an Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of anti-inflammatory compounds like this compound.

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

  • Challenge:

    • On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment:

    • Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage) at a specified time before each OVA challenge.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine.

    • Collect lung tissue for histological analysis of inflammation and mucus production.

Protocol 2: Induction of Allergic Conjunctivitis in Guinea Pigs

This protocol outlines a method for inducing an allergic conjunctivitis model to test topically administered agents.

  • Sensitization:

    • On day 0, administer an intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) and 10 mg of aluminum hydroxide in 1 mL of saline.

  • Challenge:

    • On day 21, induce allergic conjunctivitis by topical application of 50 µL of 10 mg/mL OVA solution to the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Treatment:

    • Administer a topical formulation of this compound or vehicle to the challenged eye at a specified time before and/or after the OVA challenge.

  • Endpoint Analysis:

    • Score the clinical signs of allergic conjunctivitis (e.g., redness, swelling, discharge) at various time points after the challenge.

    • Measure vascular permeability by quantifying the extravasation of Evans blue dye.

Quantitative Data

Specific preclinical pharmacokinetic data for this compound is not widely available in the public domain. However, the following table provides an illustrative example of pharmacokinetic parameters that might be assessed for a similar small molecule inhibitor in rats.

Table 1: Illustrative Pharmacokinetic Parameters of a Novel PDE4 Inhibitor in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850450
Tmax (h) 0.11.5
AUC (ng*h/mL) 12002500
Half-life (t½) (h) 2.53.0
Bioavailability (%) -~70%

Note: This data is for illustrative purposes only and does not represent actual data for this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: PDE4 Inhibition

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell GPCR G-Protein Coupled Receptor (e.g., β2-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades ONO_6126 This compound ONO_6126->PDE4 Inhibits Inflammation Suppression of Pro-inflammatory Cytokines PKA->Inflammation

This compound inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of asthma.

Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow Animal_Model 1. Animal Model Induction (e.g., OVA-induced asthma in mice) Treatment_Groups 2. Randomization into Treatment Groups (Vehicle, this compound) Animal_Model->Treatment_Groups Drug_Admin 3. Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Admin Challenge 4. Allergen Challenge (e.g., OVA aerosol) Drug_Admin->Challenge Endpoint_Analysis 5. Endpoint Analysis (BALF, AHR, Histology) Challenge->Endpoint_Analysis Data_Analysis 6. Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

A typical experimental workflow for assessing the in vivo efficacy of this compound.

Technical Support Center: Addressing ONO-6126 and PDE4 Inhibitor Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the PDE4 inhibitor ONO-6126 and other compounds in this class. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in-vitro experiments.

Disclaimer: Publicly available data on the specific cytotoxic profile of this compound is limited. The guidance provided is based on the known mechanisms of phosphodiesterase 4 (PDE4) inhibitors as a class and general best practices for in-vitro cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other PDE4 inhibitors?

A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels.[3] This elevation in cAMP can modulate various cellular processes, including inflammation, which is the primary therapeutic target of these inhibitors.[4][5][6]

Q2: Is cytotoxicity an expected outcome when using PDE4 inhibitors like this compound?

A2: While the primary goal of PDE4 inhibitors is to modulate inflammatory responses, cytotoxicity can be an unintended effect, particularly at higher concentrations. This is a known challenge for this class of drugs, often referred to as a low therapeutic ratio.[7] The specific cytotoxic potential can vary significantly between different cell lines and the specific PDE4 inhibitor being used. Some PDE4 inhibitors have been shown to induce apoptosis in certain cell types, such as B-cell malignancies.

Q3: I am observing high cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?

A3: High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound sample, as impurities can contribute to toxicity. Second, assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound by running a vehicle-only control.[8] The final solvent concentration in the culture medium should be non-toxic to your cells. Lastly, consider the health and density of your cell culture; stressed or sparse cells can be more susceptible to chemical insults.[8][9]

Q4: My cytotoxicity results are inconsistent across different assays (e.g., MTT vs. LDH release). Why is this happening?

A4: Discrepancies between cytotoxicity assays are common as they measure different cellular events.[8] An MTT assay measures metabolic activity, which can be affected by factors other than cell death. An LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a more direct marker of cytotoxicity.[8] It is crucial to select an assay that aligns with the expected mechanism of cell death or to use multiple assays to obtain a comprehensive understanding of the compound's effect.

Troubleshooting Guide: Unexpected Cytotoxicity

If you encounter unexpected or higher-than-anticipated cytotoxicity with this compound or another PDE4 inhibitor, follow this systematic troubleshooting guide.

Observation Potential Cause Recommended Action
High cytotoxicity across all tested concentrations Compound Concentration Error: Incorrect calculation or dilution of the stock solution.Verify the concentration of your stock solution. Prepare fresh dilutions and repeat the experiment.
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is toxic to the cells.Run a vehicle control with the same final solvent concentration used in your experiment. Typically, DMSO concentrations should be kept below 0.5%.[10]
Compound Instability or Solubility Issues: The compound may be precipitating in the culture medium or degrading into a more toxic substance.Visually inspect the culture wells for any signs of precipitation. Assess the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment.[11][12][13]
Cell Culture Health: Cells may be unhealthy, stressed, or contaminated (e.g., with mycoplasma).Regularly check your cell cultures for any signs of stress or contamination. Use a fresh batch of cells for your experiment.
Cell-line specific cytotoxicity On-Target Toxicity: The sensitive cell line may express high levels of PDE4 or be highly dependent on low cAMP levels for survival.Characterize the expression levels of PDE4 isoforms in your cell lines (e.g., via qPCR or Western blot).
Off-Target Effects: The compound may be interacting with other targets present in the sensitive cell line.Consider performing off-target profiling assays if the issue persists and is critical for your research.
Metabolic Activation: The sensitive cell line may metabolize the compound into a more cytotoxic form.This can be investigated using metabolic inhibitors, but it is a more complex issue to diagnose.
Assay-specific discrepancies Interference with Assay Chemistry: The compound may directly interfere with the assay components (e.g., reducing agents in MTT assay).Run cell-free controls to check for any direct interaction between the compound and the assay reagents.
Different Cellular Endpoints: Assays measure different aspects of cell health and death (e.g., metabolic activity vs. membrane integrity).Use orthogonal assays that measure different cellular parameters to confirm cytotoxicity. For example, combine a metabolic assay with a membrane integrity assay or an apoptosis assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (from cells lysed with a detergent).

Visualizations

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal Receptor Receptor Signal->Receptor Activates Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase Converts PDE4 Phosphodiesterase 4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP ONO_6126 This compound ONO_6126->PDE4 Inhibits Cellular_Response Cellular Response (e.g., Reduced Inflammation) PKA->Cellular_Response

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Solvent Run Vehicle Control for Solvent Toxicity Start->Check_Solvent Check_Cells Assess Cell Health and Check for Contamination Start->Check_Cells Investigate_Compound Investigate Compound Properties Check_Concentration->Investigate_Compound Check_Solvent->Investigate_Compound Check_Cells->Investigate_Compound Solubility Check for Precipitation in Media Investigate_Compound->Solubility Stability Assess Stability in Culture Conditions Investigate_Compound->Stability Orthogonal_Assay Perform Orthogonal Cytotoxicity Assay Investigate_Compound->Orthogonal_Assay Analyze_Results Analyze and Interpret Data Orthogonal_Assay->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: ONO-6126 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor for which publicly available, detailed in vivo study data is limited. This guide is based on the general properties of PDE4 inhibitors and established protocols for this drug class. Researchers should adapt these recommendations based on their specific experimental context and preliminary dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines. This anti-inflammatory effect is the primary basis for its investigation in inflammatory diseases.[1][2]

Q2: What are the potential therapeutic indications for this compound?

Based on early development information and the therapeutic applications of other PDE4 inhibitors, this compound has been investigated for respiratory diseases and allergic conjunctivitis.[3] The anti-inflammatory properties of PDE4 inhibitors have led to their use and investigation in a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]

Q3: What are the common side effects observed with PDE4 inhibitors in in vivo studies?

The most frequently reported side effects associated with systemic administration of PDE4 inhibitors in animal models include nausea, emesis (vomiting), and gastrointestinal disturbances such as diarrhea.[6][7][8] These effects are often dose-limiting and are a key consideration in determining the therapeutic window.

Q4: How should I prepare this compound for in vivo administration?

Like many PDE4 inhibitors, this compound is likely to have low aqueous solubility.[9][10] Therefore, appropriate formulation is critical for achieving consistent and adequate bioavailability. Common strategies for formulating poorly soluble compounds for oral administration include:

  • Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

  • Solutions: Using a co-solvent system (e.g., a mixture of polyethylene glycol, ethanol, and water) or lipid-based formulations.

It is crucial to assess the stability and homogeneity of the chosen formulation. For parenteral routes, sterile filtration and the use of solubilizing agents suitable for injection are necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in efficacy or pharmacokinetic data Poor drug formulation: Inconsistent solubility or suspension of this compound leading to variable dosing.Optimize the formulation. For suspensions, ensure uniform particle size and consistent mixing before each administration. For solutions, confirm the drug remains fully dissolved. Consider using a commercially available formulation vehicle designed for poorly soluble compounds.[11][12]
First-pass metabolism: Significant metabolism of the compound in the liver after oral administration.Consider a different route of administration (e.g., intraperitoneal, subcutaneous) to bypass the liver. Conduct pharmacokinetic studies to determine the extent of first-pass metabolism.
Observed emesis or significant weight loss in animals Dose is too high: PDE4 inhibitors are known to cause emesis and gastrointestinal upset at higher doses.[6][7]Perform a dose-response study to identify the maximum tolerated dose (MTD). Consider starting with a lower dose and escalating gradually. If possible, use a sustained-release formulation to reduce peak plasma concentrations.
Route of administration: Oral administration may lead to higher local concentrations in the gut, exacerbating GI side effects.Explore alternative routes of administration, such as subcutaneous or intraperitoneal injection, which may mitigate direct gastrointestinal effects.
Lack of efficacy at previously reported effective doses Strain or species differences: The metabolism and sensitivity to the drug can vary between different animal strains and species.Confirm the animal model and strain are appropriate. Conduct a pilot study to establish the effective dose range in your specific model.
Incorrect timing of administration: The drug may not have been administered at the optimal time relative to the inflammatory challenge.Review the literature for similar compounds to determine the optimal dosing schedule (e.g., prophylactic vs. therapeutic administration).

Experimental Protocols

While specific protocols for this compound are not publicly available, a general methodology for evaluating a PDE4 inhibitor in a murine model of lipopolysaccharide (LPS)-induced pulmonary inflammation is provided below.

Objective: To assess the anti-inflammatory efficacy of this compound in a mouse model of acute lung inflammation.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% w/v carboxymethylcellulose with 0.1% v/v Tween 80 in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg). Ensure the suspension is homogenous by vortexing before each administration.

  • Drug Administration: Administer this compound or vehicle to the mice via oral gavage (e.g., 10 mL/kg body weight) one hour prior to the LPS challenge.

  • LPS Challenge: Anesthetize the mice and instill LPS (e.g., 1 mg/kg) or sterile saline intranasally to induce lung inflammation.

  • Endpoint Analysis (24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell influx (e.g., total and differential cell counts).

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the BALF or lung homogenates using ELISA.

    • Harvest lung tissue for histological analysis to evaluate inflammatory cell infiltration and lung injury.

Data Presentation

Quantitative data from in vivo studies with this compound should be summarized in clear, tabular formats. Below is an example template for presenting data from the LPS-induced lung inflammation model.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupDose (mg/kg)Total Cells (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)
Vehicle + Saline-DataDataData
Vehicle + LPS-DataDataData
This compound + LPS1DataDataData
This compound + LPS3DataDataData
This compound + LPS10DataDataData

Data would be presented as mean ± SEM. Statistical significance versus the Vehicle + LPS group would be indicated.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4->AMP Degrades ONO6126 This compound ONO6126->PDE4 Inhibits CREB CREB (p-CREB) PKA->CREB Phosphorylates AntiInflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) CREB->AntiInflammatory Leads to

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization formulate This compound Formulation acclimatize->formulate administer Administer this compound or Vehicle (e.g., p.o.) formulate->administer challenge Induce Inflammation (e.g., LPS Challenge) administer->challenge endpoint Endpoint Analysis (e.g., 24h post-challenge) challenge->endpoint balf BALF Cell Counts endpoint->balf cytokines Cytokine Measurement (ELISA) endpoint->cytokines histo Lung Histology endpoint->histo

Caption: General workflow for an in vivo inflammation model.

References

Technical Support Center: ONO-6126 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum on the in vitro activity of ONO-6126. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound an LPA1 antagonist or a PDE4 inhibitor?

This compound is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor.[1][2] It has been developed for respiratory and inflammatory conditions such as asthma and allergic conjunctivitis.[1] While Ono Pharmaceutical has also developed several lysophosphatidic acid receptor 1 (LPA1) antagonists, this compound's established mechanism of action is the inhibition of the PDE4 enzyme.[3][4][5]

Q2: What is the general mechanism of action for a PDE4 inhibitor?

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels.[6][7] This elevation in cAMP has various downstream effects, including the down-regulation of inflammatory responses in key immune cells.[7][8][9]

Q3: Why is my observed in vitro potency (IC50) of this compound different from the reported values?

Discrepancies in in vitro potency can arise from various factors, including the specific assay conditions, cell type used, and the presence of serum or serum proteins like albumin in the culture medium. The binding of small molecule inhibitors to serum proteins can reduce their effective free concentration, leading to a higher apparent IC50 value.

Q4: How does serum impact the in vitro activity of small molecule inhibitors like this compound?

Serum contains a high concentration of proteins, with albumin being the most abundant.[10] Many small molecule drugs bind to serum albumin, which can limit the amount of the compound that is free to interact with its target enzyme.[10][11] This can lead to a significant reduction in the observed potency of the inhibitor in assays containing serum compared to serum-free or low-protein conditions.[11]

Troubleshooting Guide

Issue: Reduced Potency of this compound in the Presence of Serum

If you observe a significant increase in the IC50 value of this compound when your assay medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), consider the following troubleshooting steps.

Potential Cause 1: Serum Protein Binding

  • Explanation: this compound, as a small molecule inhibitor, may bind to proteins in the serum, primarily albumin. This sequestration reduces the free concentration of the inhibitor available to act on PDE4 in the cells, resulting in a rightward shift of the dose-response curve and a higher IC50 value.

  • Troubleshooting Steps:

    • Quantify the Serum Effect: Perform the PDE4 activity assay in parallel under different serum concentrations (e.g., 0%, 1%, 5%, and 10% FBS). This will help to determine the sensitivity of the assay to serum.

    • Use Serum-Free or Low-Protein Medium: If possible, adapt your cells to a serum-free or low-protein medium for the duration of the assay. This will minimize the impact of protein binding.

    • Incorporate a Fixed Concentration of Albumin: To standardize the assay conditions, consider using a defined concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) instead of whole serum. This provides a more controlled environment for assessing the impact of protein binding.

Potential Cause 2: Degradation or Metabolism of this compound

  • Explanation: Serum contains enzymes that could potentially metabolize or degrade the compound, although this is less common for stable small molecules in short-term in vitro assays.

  • Troubleshooting Steps:

    • Pre-incubation Control: Incubate this compound in the serum-containing medium for the duration of the assay without cells. Then, use this pre-incubated medium in the assay to see if the activity is reduced.

    • LC-MS Analysis: If you have access to liquid chromatography-mass spectrometry (LC-MS), you can analyze the concentration of this compound in the medium at the beginning and end of the assay to check for degradation.

Potential Cause 3: Non-Specific Binding to Assay Plastics

  • Explanation: Hydrophobic compounds can sometimes bind to the plastic of the assay plates, especially in low-protein conditions. Serum proteins can help to block these non-specific binding sites.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Employ low-binding microplates for your assays.

    • Include a Carrier Protein: If working in serum-free conditions, consider adding a low concentration of purified BSA (e.g., 0.1%) to the assay buffer to reduce non-specific binding of the inhibitor to the plate.

Data on Serum Impact

While specific quantitative data for this compound is not publicly available, the following table illustrates the potential impact of serum on the IC50 of a hypothetical PDE4 inhibitor, based on general observations for small molecules.

Assay ConditionIC50 (nM)Fold Shift
Serum-Free10-
1% FBS303
10% FBS15015

This table provides illustrative data to demonstrate the potential effect of serum and does not represent actual experimental results for this compound.

Experimental Protocols

Generalized Protocol for In Vitro PDE4 Inhibition Assay (Cell-Based)

This protocol provides a general framework for assessing this compound activity. Specific parameters may need to be optimized for your cell line and experimental setup.

  • Cell Culture: Culture a suitable cell line (e.g., U937 human monocytic cells, which express PDE4) in the recommended growth medium.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the desired assay medium (e.g., with or without serum).

  • Pre-incubation with Inhibitor: Remove the growth medium from the cells and add the different concentrations of this compound. Incubate for 30-60 minutes.

  • Cell Stimulation: Stimulate the cells with an agent that increases cAMP production (e.g., forskolin or lipopolysaccharide - LPS) for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or fluorescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare and Seed Cells incubation Pre-incubate Cells with this compound prep_cells->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation stimulation Stimulate cAMP Production incubation->stimulation lysis Lyse Cells stimulation->lysis quantification Quantify cAMP Levels lysis->quantification analysis Calculate IC50 quantification->analysis

Figure 1. A generalized workflow for an in vitro PDE4 inhibition assay.

signaling_pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Response PKA->Inflammation Inhibition ONO6126 This compound ONO6126->PDE4

Figure 2. Simplified signaling pathway of PDE4 inhibition by this compound.

troubleshooting_logic start High IC50 in Serum-Containing Medium q1 Is the IC50 lower in serum-free medium? start->q1 cause1 Likely Cause: Serum Protein Binding q1->cause1 Yes q2 Does pre-incubation reduce activity? q1->q2 No solution1 Solution: - Use serum-free/low-protein medium - Quantify with purified albumin cause1->solution1 q2->cause1 No cause2 Possible Cause: Compound Degradation q2->cause2 Yes solution2 Solution: - Confirm with LC-MS cause2->solution2

Figure 3. A troubleshooting decision tree for investigating high IC50 values.

References

Validation & Comparative

A Preclinical Comparative Analysis of ONO-6126 and Roflumilast in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for two phosphodiesterase 4 (PDE4) inhibitors, ONO-6126 and roflumilast, in the context of Chronic Obstructive Pulmonary Disease (COPD). While extensive preclinical data for roflumilast has been published, detailing its efficacy in various animal models of COPD, publicly available preclinical data for this compound in similar models is limited. This guide summarizes the available information on both compounds to aid researchers in understanding their mechanisms and potential therapeutic effects.

Mechanism of Action: PDE4 Inhibition

Both this compound and roflumilast are selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is predominantly expressed in inflammatory cells, such as neutrophils, eosinophils, macrophages, and T cells, which are key players in the pathogenesis of COPD. By inhibiting PDE4, these drugs prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators. The net effect is a broad anti-inflammatory action, including the suppression of inflammatory cell recruitment and activation, and the reduction of pro-inflammatory cytokine and chemokine release.

PDE4_Inhibition_Pathway Signaling Pathway of PDE4 Inhibitors cluster_hydrolysis PDE4 PDE4 cAMP cAMP AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Inflammation (Cytokine Release, Cell Recruitment) PKA->Inflammation Inhibition Inflammatory_Cells Inflammatory Cells (Neutrophils, Eosinophils, etc.) Inflammatory_Cells->Inflammation Mediation Roflumilast_ONO6126 Roflumilast / this compound Roflumilast_ONO6126->PDE4 Inhibition Experimental_Workflow Typical Preclinical COPD Experimental Workflow Animal_Selection Animal Selection (e.g., C57BL/6 Mice) COPD_Induction COPD Induction (e.g., Cigarette Smoke Exposure) Animal_Selection->COPD_Induction Grouping Randomization into Treatment Groups COPD_Induction->Grouping Treatment Drug Administration (Roflumilast/ONO-6126 or Vehicle) Grouping->Treatment Monitoring Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint_Measurement Endpoint Measurements Monitoring->Endpoint_Measurement BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Endpoint_Measurement->BAL Histology Lung Histopathology (Inflammation, Remodeling) Endpoint_Measurement->Histology Lung_Function Lung Function Testing (Airway Hyperresponsiveness) Endpoint_Measurement->Lung_Function Data_Analysis Data Analysis and Statistical Comparison BAL->Data_Analysis Histology->Data_Analysis Lung_Function->Data_Analysis

A Comparative Guide to the Selectivity of ONO-6126 and Apremilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two phosphodiesterase 4 (PDE4) inhibitors: ONO-6126 and apremilast. While both compounds target the same enzyme family, their selectivity and off-target effects can have significant implications for their therapeutic efficacy and safety profiles. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways.

Introduction

This compound and apremilast are small molecule inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the modulation of various inflammatory pathways. Apremilast is an established therapeutic for psoriasis and psoriatic arthritis. This compound, also known as DE-103, has been investigated for the treatment of respiratory conditions like bronchial asthma and ophthalmic applications such as allergic conjunctivitis[1]. While both are categorized as PDE4 inhibitors, a direct comparison of their selectivity is hampered by the limited publicly available data for this compound.

Selectivity Profile Comparison

Quantitative Data: Apremilast

The following table summarizes the half-maximal inhibitory concentration (IC50) values for apremilast against various PDE4 isoforms.

TargetIC50 (nM)Reference
PDE4A1A10 - 100
PDE4B110 - 100
PDE4B210 - 100
PDE4C110 - 100
PDE4D210 - 100

Table 1: Inhibitory Activity of Apremilast against PDE4 Isoforms.

Studies have shown that apremilast does not significantly inhibit other PDE families, kinases, or cell surface receptors, highlighting its selectivity for PDE4.

Qualitative Data: this compound

While specific IC50 values are not publicly available, this compound is confirmed to be a potent PDE4 inhibitor. Its development for indications like asthma and allergic conjunctivitis suggests effective targeting of inflammatory pathways mediated by PDE4. The characterization of this compound as having an "improved therapeutic window" implies a potentially more selective inhibition of PDE4 isoforms associated with therapeutic effects over those linked to adverse effects, but this remains to be substantiated by publicly accessible data.

Experimental Protocols

The following section details a general methodology for determining the selectivity of a PDE4 inhibitor, based on protocols used for compounds like apremilast.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

  • Test compound (e.g., apremilast, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-cAMP as a substrate

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, add the assay buffer, the test compound at various concentrations, and the specific recombinant PDE enzyme.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by adding a stop solution (e.g., boiling water).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography.

  • Add a scintillation cocktail to the eluted [³H]-adenosine and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

PDE4_Signaling_Pathway PDE4 Signaling Pathway Extracellular_Signal Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Extracellular_Signal->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP NFkB_pathway NF-κB Pathway cAMP->NFkB_pathway inhibits CREB CREB PKA->CREB phosphorylates Anti_inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_inflammatory promotes PDE4 PDE4 PDE4->cAMP degrades to PDE4->AMP Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-23) NFkB_pathway->Pro_inflammatory promotes Inhibitor This compound or Apremilast Inhibitor->PDE4 inhibits

Caption: PDE4 Signaling Pathway.

Experimental_Workflow Experimental Workflow for Selectivity Profiling Compound_Prep Compound Preparation (this compound / Apremilast) Assay In Vitro Inhibition Assay Compound_Prep->Assay Enzyme_Panel Enzyme Panel (PDE isoforms, Kinases, etc.) Enzyme_Panel->Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Experimental Workflow.

Conclusion

Both this compound and apremilast are selective inhibitors of PDE4, a key enzyme in the inflammatory cascade. Apremilast has a well-documented selectivity profile, demonstrating potent inhibition across PDE4 isoforms with minimal off-target effects on other enzyme families. While this compound is also a PDE4 inhibitor and is suggested to have an improved therapeutic window, the lack of publicly available quantitative selectivity data prevents a direct and detailed comparison with apremilast. Further disclosure of preclinical data for this compound is necessary for a comprehensive assessment of its selectivity relative to other PDE4 inhibitors. Researchers and drug developers should consider the available data and the specific therapeutic context when evaluating these compounds.

References

A Head-to-Head Comparison of ONO-6126 with Other PDE4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase-4 (PDE4) inhibitor ONO-6126 against other notable compounds in its class. While direct head-to-head preclinical and clinical data for this compound is limited in the public domain, this document synthesizes available information and provides a comparative context using data from well-characterized PDE4 inhibitors such as roflumilast, cilomilast, and apremilast.

Introduction to this compound

This compound is a phosphodiesterase-4 (PDE4) inhibitor that has been developed by Ono Pharmaceutical Co., Ltd. It has been investigated for the treatment of respiratory disorders, including bronchial asthma and chronic obstructive pulmonary disease (COPD), as well as for allergic conjunctivitis.[1][2] Like other molecules in its class, this compound is designed to exert its therapeutic effects by targeting the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP). This compound has been noted in scientific literature as one of the "newer" generation PDE4 inhibitors, which are suggested to possess an improved therapeutic window, potentially offering a better balance of efficacy and tolerability compared to earlier compounds.[3]

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cAMP within immune and inflammatory cells. By inhibiting PDE4, compounds like this compound prevent the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, including cytokines and chemokines, and an increase in anti-inflammatory mediators. The overall effect is a dampening of the inflammatory response that underlies diseases such as COPD and asthma.

PDE4_Signaling_Pathway PDE4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binding AMP AMP PDE4->AMP Hydrolysis PKA_active Active PKA PKA_inactive->PKA_active Activation Pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-2, IFN-γ) PKA_active->Pro_inflammatory Inhibition Anti_inflammatory Anti-inflammatory Mediators (e.g., IL-10) PKA_active->Anti_inflammatory Upregulation Inflammation Inflammation Pro_inflammatory->Inflammation Suppression Suppression of Inflammation Anti_inflammatory->Suppression ONO_6126 This compound & Other PDE4 Inhibitors ONO_6126->PDE4 Inhibition

Figure 1: PDE4 Signaling Pathway and Point of Intervention.

Comparative Performance Data

Direct, publicly available head-to-head studies comparing the potency, selectivity, and efficacy of this compound with other PDE4 inhibitors are scarce. To provide a comparative framework, the following tables summarize key performance indicators for established PDE4 inhibitors. This data is compiled from various preclinical and clinical studies and serves as a benchmark for evaluating novel compounds like this compound.

Table 1: In Vitro Potency of Selected PDE4 Inhibitors
CompoundTargetIC50 (nM)Source
Roflumilast PDE4B0.84[4]
PDE4D0.68[4]
Cilomilast PDE4D~100[5]
Apremilast PDE474[4]
CHF 6001 Pan-PDE40.026[6]
GSK256066 PDE40.003[7]
This compound PDE4Data not publicly available-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Efficacy in Animal Models
CompoundAnimal ModelKey FindingsSource
Roflumilast LPS-induced neutrophilia in ratsED50 = 0.3 µmol/kg (oral) for inhibition of circulating TNF-α
Allergen-induced bronchoconstriction in guinea pigsED50 = 1.5 µmol/kg (oral) for suppression of early airway reactions
Oglemilast Pulmonary cell infiltration in animal modelsInhibited eosinophilia and neutrophilia[7]
This compound Not specifiedExpected to be effective for allergic conjunctivitis through its inhibitory effect against PDE4 based on basic research.[1]

ED50: The median effective dose that produces a quantifiable effect in 50% of the population that receives it.

Table 3: Clinical Efficacy and Safety Highlights
CompoundIndication(s)Key Efficacy OutcomesCommon Adverse EventsSource
Roflumilast Severe COPDImproved lung function and reduced exacerbation frequency.Diarrhea, nausea, weight loss, headache.[7]
Apremilast Psoriatic Arthritis, Plaque Psoriasis, Behçet's DiseaseSignificant improvements in signs and symptoms of psoriatic arthritis and psoriasis.Diarrhea, nausea, upper respiratory tract infection, headache.
Cilomilast COPD (Development terminated)Improved lung function and quality of life.Gastrointestinal disturbances (nausea, emesis).[7]
This compound Respiratory disorders, Allergic conjunctivitisBelieved to be in Phase II development (as of 2011). No recent public data available.Data not publicly available.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of PDE4 inhibitors.

Phosphodiesterase (PDE) Activity Assay

This assay is fundamental for determining the potency and selectivity of an inhibitor against different PDE isozymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.

Principle: The assay measures the conversion of a cyclic nucleotide substrate (e.g., cAMP) to its corresponding monophosphate (AMP) by the PDE enzyme. The amount of product formed is quantified, and the inhibitory effect of the compound is determined.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzymes (subtypes A, B, C, and D) are used. The substrate, [3H]cAMP, is diluted in assay buffer.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the PDE4 enzyme in an assay buffer.

  • Reaction Initiation: The reaction is started by the addition of [3H]cAMP.

  • Reaction Termination: The reaction is stopped, and the product, [3H]AMP, is converted to [3H]adenosine by the addition of a 5'-nucleotidase.

  • Separation and Detection: The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography. The amount of [3H]adenosine is then quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its ability to suppress the production of pro-inflammatory cytokines from immune cells.

Objective: To evaluate the effect of a test compound on the release of cytokines (e.g., TNF-α, IL-2, IFN-γ) from stimulated human PBMCs.

Generalized Protocol:

  • PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Treatment: PBMCs are cultured in appropriate media and pre-treated with various concentrations of the test compound for a specified period.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After an incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PDE4 inhibitor.

Experimental_Workflow Preclinical Evaluation Workflow for a PDE4 Inhibitor cluster_discovery Discovery & In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_preclinical_dev Preclinical Development Compound_Synthesis Compound Synthesis and Characterization PDE_Assay PDE Isozyme Profiling (Potency & Selectivity) Compound_Synthesis->PDE_Assay Cell_Based_Assay Cell-Based Assays (Cytokine Release) PDE_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models Efficacy in Animal Models (e.g., COPD, Asthma) PK_PD->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity IND_Enabling IND-Enabling Studies Toxicity->IND_Enabling Lead_Optimization->PK_PD

Figure 2: A Typical Preclinical Workflow for PDE4 Inhibitor Development.

Conclusion

This compound is a PDE4 inhibitor with potential applications in inflammatory respiratory and ocular diseases. While direct comparative data remains limited in the public sphere, the established profiles of other PDE4 inhibitors such as roflumilast and apremilast provide a valuable framework for understanding the potential therapeutic positioning of this compound. The key differentiating factors for new PDE4 inhibitors will likely be their potency, selectivity for PDE4 subtypes, and ultimately, a favorable therapeutic index that translates to improved clinical efficacy and tolerability. Further publication of preclinical and clinical data on this compound is awaited by the scientific community to fully elucidate its comparative profile.

References

ONO-6126: A Comparative Analysis of a Discontinued PDE4 Inhibitor Against Older Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitor ONO-6126 against the established, older generation PDE4 inhibitors, roflumilast and apremilast. While this compound showed early promise for respiratory and ophthalmic indications, its development has since been discontinued. This guide compiles available data on the efficacy and experimental protocols of these compounds to offer a retrospective analysis.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has been a successful strategy in treating inflammatory diseases. Roflumilast and apremilast are well-established PDE4 inhibitors with proven efficacy in Chronic Obstructive Pulmonary Disease (COPD) and psoriatic arthritis, respectively. This compound was a novel PDE4 inhibitor under development for similar inflammatory conditions, including asthma and allergic conjunctivitis. Despite reports suggesting an improved therapeutic window, the lack of publicly available quantitative efficacy data for this compound and its eventual discontinuation prevent a direct, robust comparison with its predecessors. This guide summarizes the known information on these three compounds, highlighting the data gap for this compound.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, the degradation of cAMP to AMP is prevented. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell cluster_inhibitor Inhibitor Action GPCR GPCR Activation (e.g., by pro-inflammatory stimuli) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Decreased Pro-inflammatory Mediators PKA->Inflammation Leads to Inhibitor PDE4 Inhibitor (this compound, Roflumilast, Apremilast) Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway and Inhibition.

Comparative Efficacy: In Vitro Data

A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. While specific IC50 values for this compound are not publicly available, data for roflumilast and apremilast demonstrate their potent inhibitory activity against various PDE4 isoforms.

InhibitorTargetIC50 (nM)
This compound PDE4Data not publicly available
Roflumilast PDE4 (overall)~0.8
PDE4A~0.7 - 0.9
PDE4B~0.2 - 0.84
PDE4C~3.0 - 4.3
PDE4D~0.68
Apremilast PDE4 (overall)~74

Note: IC50 values can vary depending on the specific assay conditions and the PDE4 isoform subtype.

Experimental Protocols: Key Methodologies

The evaluation of PDE4 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and safety profile.

In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of a compound against PDE4 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human PDE4 isoforms (A, B, C, and D) are used.

  • Substrate: Cyclic adenosine monophosphate (cAMP) is used as the substrate for the enzymatic reaction.

  • Assay Procedure:

    • The test compound (e.g., this compound, roflumilast, or apremilast) is incubated with the PDE4 enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of cAMP hydrolyzed to AMP is quantified using various methods, such as radioimmunoassay, fluorescence polarization, or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

In_Vitro_Workflow Start Start Prepare Prepare Reagents: - Purified PDE4 Enzyme - Test Compound - cAMP Substrate - Assay Buffer Start->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate Initiate Initiate Reaction with cAMP Incubate->Initiate Stop Stop Reaction Initiate->Stop Quantify Quantify AMP Production Stop->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: In Vitro PDE4 Inhibition Assay Workflow.
In Vivo Models of Inflammatory Diseases

Animal models are crucial for evaluating the in vivo efficacy of PDE4 inhibitors in relevant disease contexts.

1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rodents (Model for COPD/Asthma)

Objective: To assess the anti-inflammatory effects of a compound on lung inflammation.

Methodology:

  • Animal Model: Mice or rats are typically used.

  • Induction of Inflammation: Animals are challenged with an intratracheal or intranasal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a robust inflammatory response in the lungs.

  • Drug Administration: The test compound (e.g., roflumilast) is administered orally or via inhalation before or after the LPS challenge.

  • Efficacy Assessment: At a specified time point after LPS challenge, bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell influx (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6). Lung tissue may also be collected for histological analysis.

2. Ovalbumin-Induced Allergic Asthma in Guinea Pigs

Objective: To evaluate the effect of a compound on allergen-induced airway inflammation and hyperresponsiveness.

Methodology:

  • Animal Model: Guinea pigs are sensitized to the allergen ovalbumin.

  • Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

  • Drug Administration: The test compound is administered prior to the allergen challenge.

  • Efficacy Assessment: Airway resistance and lung function are measured to assess bronchoconstriction. BAL fluid is analyzed for inflammatory cell counts (especially eosinophils) and cytokine levels.

3. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (Model for Psoriasis)

Objective: To evaluate the efficacy of a compound in a model of psoriasis.

Methodology:

  • Animal Model: Mice, typically BALB/c or C57BL/6 strains, are used.

  • Induction of Psoriasis: A daily topical application of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days. This induces a skin inflammation that mimics human psoriasis.

  • Drug Administration: The test compound (e.g., apremilast) is administered orally or topically.

  • Efficacy Assessment: The severity of the skin inflammation is scored based on erythema (redness), scaling, and thickness. Skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration. Cytokine levels in the skin tissue are also measured.

Conclusion

While this compound was once a promising next-generation PDE4 inhibitor, the cessation of its development leaves a significant void in the publicly available data required for a thorough comparative analysis. In contrast, roflumilast and apremilast have well-documented, potent inhibitory effects on PDE4, which translate to clinical efficacy in COPD and psoriasis, respectively. The detailed experimental protocols for these established drugs provide a clear framework for the evaluation of future PDE4 inhibitors. For the scientific community, the story of this compound underscores the challenges of drug development and the importance of transparent data sharing to advance the field.

A Comparative Guide to the Therapeutic Windows of ONO-6126 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic windows of two phosphodiesterase-4 (PDE4) inhibitors: ONO-6126 and the prototypical compound, rolipram. While both drugs share a common mechanism of action, available data suggests significant differences in their therapeutic index, primarily driven by the dose-limiting side effects associated with rolipram. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.

Executive Summary

Data Presentation: Therapeutic and Side Effect Doses

The following table summarizes the effective doses of rolipram in various preclinical models and the doses at which its primary side effect, emesis or nausea-like behavior, is observed. The therapeutic index (TI) is calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50)[1][2][3][4]. A higher TI indicates a wider margin of safety. Due to the lack of specific quantitative data for this compound, it is qualitatively described as having an improved therapeutic window[5].

CompoundTherapeutic Indication (Animal Model)Effective Dose (ED50)Side Effect (Animal Model)Emetic/Nausea-Inducing Dose (TD50)Calculated Therapeutic Index (TD50/ED50)
Rolipram Neuroprotection (Rat, Spinal Cord Injury)0.1 - 1.0 mg/kg (s.c.)[6][7]Nausea-like behavior (Rat, Conditioned Gaping)0.3 mg/kg (i.p.)~0.3 - 3
Anti-inflammatory (Mouse, Dermatitis)10 mg/kg/day (p.o.)[8]Emesis (Ferret)Potent emetic effects observed[9][10]Data not directly comparable for calculation
Anti-inflammatory (Mouse, Pleurisy)15 - 150 µ g/mouse (i.p.)[11]
This compound Anti-inflammatory (Allergic Conjunctivitis, Respiratory Disorders)Data not availableEmesis/NauseaReported to have superior tolerability and an improved therapeutic window compared to older PDE4 inhibitors[5]Data not available

Signaling Pathway of PDE4 Inhibitors

Both this compound and rolipram exert their effects by inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, neuroprotection, and other cellular processes.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding AC Adenylate Cyclase Receptor->AC 2. Receptor Activation cAMP cAMP AC->cAMP 3. ATP to cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 cAMP degradation PKA_inactive PKA (inactive) cAMP->PKA_inactive 4. PKA Activation AMP AMP PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB (inactive) PKA_active->CREB_inactive 5. CREB Phosphorylation CREB_active CREB (active) (phosphorylated) CREB_inactive->CREB_active Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) CREB_active->Gene_Transcription 6. Gene Transcription ONO_Rolipram This compound / Rolipram ONO_Rolipram->PDE4 Inhibition

Caption: Signaling pathway of PDE4 inhibitors this compound and rolipram.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assessing the anti-inflammatory efficacy and emetic potential of PDE4 inhibitors.

Anti-inflammatory Efficacy in a Mouse Model of Dermatitis

This protocol is based on studies evaluating the effect of orally administered rolipram on dermatitis induced by 2,4,6-trinitro-1-chlorobenzene (TNCB)[8].

  • Animal Model: BALB/c mice are used.

  • Sensitization: On day -7, mice are sensitized by applying a 0.3% w/v solution of TNCB to the ear.

  • Challenge: Starting from day 0, TNCB is applied to the same ear three times a week for 21 days to induce chronic inflammation.

  • Drug Administration: Rolipram (e.g., 10 mg/kg/day), a vehicle control, or a positive control (e.g., prednisolone) is administered orally once daily from day 0 to day 21.

  • Efficacy Assessment:

    • Ear Thickness: Measured regularly as an indicator of inflammation.

    • Cytokine Levels: At the end of the study, levels of inflammatory cytokines (e.g., IL-4) in cervical lymph node cells are quantified.

    • Enzyme Activity: Myeloperoxidase activity in the ear tissue is measured as a marker of neutrophil infiltration.

Assessment of Emetic Potential in Ferrets

Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex[9][10][12].

  • Animal Model: Male ferrets are used.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: The test compound (e.g., rolipram) is administered orally or subcutaneously at various doses.

  • Observation Period: Ferrets are observed for a defined period (e.g., 4 hours) for the incidence of retching and vomiting.

  • Data Collection: The number of emetic episodes (retching and vomiting) and the latency to the first episode are recorded.

  • Dose-Response Analysis: A dose-response curve is generated to determine the dose that induces emesis in 50% of the animals (ED50 for emesis).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for comparing the therapeutic window of two PDE4 inhibitors.

Preclinical_Workflow cluster_setup Experimental Setup cluster_efficacy Efficacy Studies cluster_safety Safety/Side-Effect Studies cluster_analysis Data Analysis and Comparison Animal_Models Select Animal Models (e.g., Mouse for efficacy, Ferret for emesis) Efficacy_Model Induce Disease Model (e.g., Dermatitis, SCI) Animal_Models->Efficacy_Model Safety_Model Use Emesis Model (e.g., Ferret) Animal_Models->Safety_Model Dose_Selection Dose Range Selection (Based on in vitro potency) Efficacy_Treatment Administer this compound vs Rolipram (Varying doses) Dose_Selection->Efficacy_Treatment Safety_Treatment Administer this compound vs Rolipram (Varying doses) Dose_Selection->Safety_Treatment Efficacy_Model->Efficacy_Treatment Efficacy_Endpoint Measure Therapeutic Endpoints (e.g., Inflammation markers, functional recovery) Efficacy_Treatment->Efficacy_Endpoint ED50_Calc Calculate ED50 Efficacy_Endpoint->ED50_Calc TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) ED50_Calc->TI_Calc Safety_Model->Safety_Treatment Safety_Endpoint Observe for Emesis/Nausea (Incidence, frequency) Safety_Treatment->Safety_Endpoint TD50_Calc Calculate TD50 Safety_Endpoint->TD50_Calc TD50_Calc->TI_Calc Comparison Compare Therapeutic Windows (this compound vs Rolipram) TI_Calc->Comparison

Caption: Preclinical workflow for therapeutic window comparison.

Conclusion

The available evidence strongly indicates that rolipram has a narrow therapeutic window, limited by gastrointestinal side effects. While this compound is positioned as a PDE4 inhibitor with an improved safety profile, the lack of publicly available, direct comparative preclinical data necessitates caution. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies. Future research focused on generating quantitative dose-response data for both the therapeutic and adverse effects of this compound will be critical in validating its potential for a wider therapeutic window and guiding its clinical development.

References

ONO-6126: A Comparative Analysis of Phosphodiesterase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-6126 is recognized as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] Developed for respiratory and ophthalmic inflammatory conditions, its efficacy is rooted in its ability to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). While this compound is established as a PDE4 inhibitor, a detailed, publicly available dataset quantifying its cross-reactivity with other phosphodiesterase families remains elusive despite extensive searches of scientific literature and public databases.

This guide aims to provide a framework for understanding the importance of such cross-reactivity data and the methodologies used to obtain it. In the absence of specific data for this compound, we will present a generalized overview and standardized protocols relevant to the field.

Understanding Phosphodiesterase Inhibition and Selectivity

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as key regulators in numerous signaling pathways. The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and side-effect profile. Off-target inhibition of other PDE families can lead to undesired physiological effects. For instance, inhibition of PDE3 can be associated with cardiovascular side effects, while PDE6 inhibition can lead to visual disturbances. Therefore, a comprehensive understanding of a compound's inhibitory activity across all PDE families is paramount during drug development.

Quantitative Comparison of Inhibitor Activity

A direct comparison of this compound's IC50 or Ki values against other PDE families is not possible due to the lack of publicly available data. For a comprehensive analysis, such a table would typically be structured as follows:

Phosphodiesterase FamilyThis compound IC50 / Ki (nM)Reference Compound IC50 / Ki (nM)Selectivity Fold (Reference/ONO-6126)
PDE1Data Not AvailableVinpocetine: [Value]Data Not Available
PDE2Data Not AvailableEHNA: [Value]Data Not Available
PDE3Data Not AvailableMilrinone: [Value]Data Not Available
PDE4 [Expected Low Value] Rolipram: [Value]-
PDE5Data Not AvailableSildenafil: [Value]Data Not Available
PDE6Data Not AvailableZaprinast: [Value]Data Not Available
PDE7Data Not AvailableBRL-50481: [Value]Data Not Available
PDE8Data Not AvailableDipyridamole: [Value]Data Not Available
PDE9Data Not AvailablePF-04447943: [Value]Data Not Available
PDE10Data Not AvailablePapaverine: [Value]Data Not Available
PDE11Data Not AvailableTadalafil: [Value]Data Not Available

Experimental Protocols

The determination of a compound's cross-reactivity against various phosphodiesterases is typically achieved through in vitro enzymatic assays. Below is a generalized protocol that would be employed to generate the data for the comparison table.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human recombinant phosphodiesterase enzymes.

Materials:

  • Human recombinant PDE enzymes (PDE1-PDE11)

  • This compound

  • Reference inhibitors for each PDE family

  • Fluorescently labeled or radiolabeled cAMP and cGMP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting fluorescence or radioactivity

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes are diluted to an appropriate concentration in the assay buffer. The substrate (cAMP or cGMP) is also prepared in the assay buffer.

  • Compound Dilution: this compound and reference inhibitors are serially diluted to create a range of concentrations.

  • Assay Reaction: The PDE enzyme, inhibitor (or vehicle control), and substrate are combined in the wells of the microplate. The reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzyme to hydrolyze the substrate.

  • Termination and Detection: The enzymatic reaction is terminated. The amount of remaining substrate or the product formed is quantified using a suitable detection method (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Below is a visual representation of the general workflow for assessing phosphodiesterase inhibitor selectivity.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound This compound & Reference Inhibitor Dilutions Reaction Incubate Enzyme, Inhibitor & Substrate Compound->Reaction Enzymes Recombinant PDE Enzyme Panel Enzymes->Reaction Substrate cAMP/cGMP Substrate Substrate->Reaction Detection Measure Enzyme Activity Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Fig. 1: Workflow for PDE Inhibitor Selectivity Profiling.

Signaling Pathway of PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting PDE4, which is highly expressed in inflammatory cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key inflammatory transcription factors, leading to a reduction in the production of pro-inflammatory mediators.

G ProInflammatory Pro-inflammatory Stimuli AC Adenylate Cyclase ProInflammatory->AC + cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA + AMP 5'-AMP PDE4->AMP Inflammation Inflammatory Response (e.g., Cytokine Release) PKA->Inflammation - ONO6126 This compound ONO6126->PDE4 Inhibits

Fig. 2: Simplified Signaling Pathway of PDE4 Inhibition.

References

Independent Validation of ONO-6126: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor, with other commercially available PDE4 inhibitors, Roflumilast and Apremilast. While specific quantitative data for this compound's direct anti-inflammatory activity is limited in the public domain, this guide leverages available information on its mechanism of action and compares it against the well-documented effects of Roflumilast and Apremilast. This comparative approach offers a valuable framework for understanding the potential therapeutic profile of this compound.

This compound is identified as a potent and selective PDE4 inhibitor developed for respiratory and allergic conditions.[1] PDE4 inhibitors as a class are recognized for their broad anti-inflammatory properties, which are exerted through the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.[2]

Comparative Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Roflumilast and Apremilast on key inflammatory markers and cells. This data serves as a benchmark for the anticipated anti-inflammatory profile of a potent PDE4 inhibitor like this compound.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundTarget CytokineCell TypeStimulusIC₅₀ (nM)
Roflumilast TNF-αHuman Lung MacrophagesLPS~1-10
IL-2Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)30.9
IFN-γHuman PBMCsPHA15.3
Apremilast TNF-αHuman PBMCsLPS11
TNF-αHuman Rheumatoid Synovial CellsSpontaneous~100
IL-2Human PBMCsSuperantigen290
IFN-γHuman PBMCsSuperantigen46

Table 2: Effects on Inflammatory Cell Function

CompoundEffectCell TypeIC₅₀ / % Inhibition
Roflumilast Inhibition of Leukotriene B4 (LTB4) productionHuman NeutrophilsData not available in specific IC50
Inhibition of Reactive Oxygen Species (ROS) generationHuman Neutrophils-
Apremilast Inhibition of Leukotriene B4 (LTB4) productionHuman Neutrophils-
Inhibition of Reactive Oxygen Species (ROS) generationHuman NeutrophilsSignificant decrease

Mechanism of Action: The PDE4 Signaling Pathway

The anti-inflammatory effects of this compound and other PDE4 inhibitors are mediated through the inhibition of the phosphodiesterase 4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation and inactivation of transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory genes. The diagram below illustrates this key signaling pathway.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Pro_inflammatory_Stimuli->Receptor Binds to Signal_Transduction Signal Transduction Receptor->Signal_Transduction AC Adenylate Cyclase Signal_Transduction->AC Activates NF_kB_Activation NF-κB Activation Signal_Transduction->NF_kB_Activation Leads to ATP ATP ATP->AC Converts cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP PKA->NF_kB_Activation Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) Gene_Transcription->Cytokine_Production ONO_6126 This compound (PDE4 Inhibitor) ONO_6126->PDE4 Inhibits

Figure 1: PDE4 Inhibition Pathway

Experimental Protocols

The following section outlines a general experimental workflow for evaluating the anti-inflammatory effects of a test compound, which is representative of the methodologies used in the studies cited for Roflumilast and Apremilast.

1. Cell Culture and Treatment:

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human lung macrophages, or other relevant inflammatory cell lines are cultured under standard conditions.

  • Compound Preparation: The test compound (e.g., this compound) and reference compounds (e.g., Roflumilast, Apremilast) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in culture media.

  • Cell Treatment: Cells are pre-incubated with various concentrations of the test and reference compounds for a specified period (e.g., 1-2 hours) before stimulation.

2. Induction of Inflammatory Response:

  • Stimulation: An inflammatory response is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA), to the cell cultures.

3. Measurement of Inflammatory Mediators:

  • Cytokine Quantification: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

  • Leukotriene and Reactive Oxygen Species Measurement: For assays involving neutrophils, the production of leukotriene B4 (LTB4) and reactive oxygen species (ROS) can be quantified using specific commercially available assay kits.

4. Data Analysis:

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for each compound on the production of inflammatory mediators is calculated from the dose-response curves.

Experimental_Workflow Start Start Cell_Culture Culture Inflammatory Cells (e.g., PBMCs, Macrophages) Start->Cell_Culture Compound_Prep Prepare Test Compound (this compound) and Reference Compounds Cell_Culture->Compound_Prep Pre_incubation Pre-incubate Cells with Compounds Compound_Prep->Pre_incubation Stimulation Induce Inflammation (e.g., with LPS) Pre_incubation->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Cytokine_Assay Measure Cytokine Levels (ELISA, Multiplex) Supernatant_Collection->Cytokine_Assay Data_Analysis Analyze Data and Determine IC50 Values Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow

Conclusion

While direct comparative data for this compound is not extensively available, its classification as a potent PDE4 inhibitor suggests it will exhibit a strong anti-inflammatory profile, comparable to or potentially exceeding that of Roflumilast and Apremilast. The data presented for these established PDE4 inhibitors provide a valuable reference for researchers and drug development professionals in predicting the therapeutic potential of this compound and designing further independent validation studies. Future research should focus on generating head-to-head comparative data to definitively position this compound within the landscape of anti-inflammatory therapeutics.

References

ONO-6126: A Historical Benchmark in the Quest for Novel Oral Asthma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an objective analysis of past therapeutic candidates is as crucial as the evaluation of current ones. ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor, represents a significant chapter in the development of oral anti-inflammatory treatments for asthma. Although its development for respiratory indications appears to have been discontinued, a retrospective benchmark against current asthma treatments offers valuable insights into the challenges and evolution of asthma pharmacotherapy.

This compound belongs to a class of drugs that target PDE4, an enzyme that plays a key role in the inflammatory cascade associated with asthma. By inhibiting PDE4, these drugs increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes, and relaxes airway smooth muscle. This mechanism held the promise of a non-steroidal, oral treatment for asthma, a significant advantage over the mainstay inhaled corticosteroids (ICS).

Benchmarking Against Current Asthma Treatments

To provide a clear comparison, this guide benchmarks the therapeutic strategy of this compound and the PDE4 inhibitor class against the current standards of care for asthma, which are predominantly inhaled therapies and biologics.

Treatment ClassMechanism of ActionRoute of AdministrationKey Efficacy EndpointsCommon Side Effects
This compound (PDE4 Inhibitor) Inhibition of phosphodiesterase 4, leading to increased intracellular cAMP and reduced inflammation and bronchoconstriction.OralImprovement in FEV1, reduction in exacerbation rates, decrease in inflammatory markers.Nausea, diarrhea, headache, abdominal pain.
Inhaled Corticosteroids (ICS) Broad anti-inflammatory effects by suppressing the transcription of pro-inflammatory genes.InhaledImprovement in FEV1, reduction in exacerbation rates, improved asthma control.Oral thrush, dysphonia, potential for systemic effects at high doses.
Long-Acting Beta-Agonists (LABA) Relaxation of airway smooth muscle by stimulating beta-2 adrenergic receptors.InhaledBronchodilation, improvement in FEV1, symptom relief.Tachycardia, tremor, headache.
Biologics (e.g., anti-IgE, anti-IL-5, anti-IL-4/13) Targeted inhibition of specific inflammatory pathways (e.g., IgE-mediated mast cell activation, eosinophilic inflammation).Subcutaneous or Intravenous InjectionReduction in exacerbation rates, OCS-sparing effect, improvement in FEV1 in specific patient populations.Injection site reactions, anaphylaxis (rare).

The Rationale and the Reality of PDE4 Inhibition in Asthma

The scientific rationale for using PDE4 inhibitors in asthma remains sound. The inflammatory processes in asthma are significantly driven by pathways that can be modulated by cAMP. However, the clinical reality has been challenging. Roflumilast is a PDE4 inhibitor that has been more extensively studied and is approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD), but not for asthma in many regions. Clinical trials of roflumilast in asthma have shown modest efficacy, often comparable to low-dose ICS, but with a less favorable side-effect profile.[1] This has limited its potential as a primary or add-on therapy for a broad asthma population.

The development of several other PDE4 inhibitors for asthma was discontinued due to either a lack of significant efficacy or intolerable side effects.[2] The experience with this compound and its contemporaries underscores the difficulty in developing a systemically administered anti-inflammatory drug for asthma that can compete with the high efficacy and local delivery of inhaled therapies.

Experimental Protocols

While specific protocols for this compound are not publicly available, the evaluation of a novel oral asthma therapy would typically involve the following key experiments:

Preclinical Evaluation:

  • Enzyme Inhibition Assay: To determine the in vitro potency and selectivity of the compound against PDE4 isoforms.

  • Cell-based Assays: To assess the anti-inflammatory effects on human inflammatory cells (e.g., eosinophils, neutrophils, peripheral blood mononuclear cells) by measuring the inhibition of cytokine release (e.g., TNF-α, IL-4, IL-5).

  • In Vivo Animal Models of Asthma: To evaluate the efficacy in reducing airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion in allergen-sensitized and challenged animals (e.g., ovalbumin-sensitized mouse or guinea pig model).

Clinical Evaluation (Phase I-III):

  • Phase I: To assess safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: To evaluate efficacy and dose-response in patients with asthma. Key endpoints would include changes in Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), asthma control questionnaires (ACQ), and inflammatory biomarkers (e.g., sputum eosinophils, fractional exhaled nitric oxide - FeNO).

  • Phase III: To confirm efficacy and safety in a larger patient population against placebo and/or an active comparator (e.g., an ICS). Primary endpoints would typically be the rate of severe asthma exacerbations and change in pre-bronchodilator FEV1.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Inflammation Inflammation (e.g., cytokine release, cell activation) PKA->Inflammation Inhibits Smooth_Muscle_Contraction Smooth Muscle Contraction PKA->Smooth_Muscle_Contraction Inhibits AMP AMP PDE4->AMP Degrades ONO_6126 This compound (PDE4 Inhibitor) ONO_6126->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases Discovery Compound Discovery In_Vitro In Vitro (Enzyme & Cell Assays) Discovery->In_Vitro In_Vivo In Vivo (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dose Finding in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials in Large Patient Groups) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A typical drug development workflow for an asthma therapeutic.

References

Safety Operating Guide

Navigating the Disposal of ONO-6126: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

ONO-6126 is identified as a potent and selective phosphodiesterase type 4 (PDE4) inhibitor, investigated for its potential therapeutic effects in conditions such as bronchial asthma and allergic conjunctivitis.[1][2] Although it may be shipped as a non-hazardous chemical for research purposes, this classification does not exempt it from proper disposal protocols.[3]

Immediate Safety and Handling Considerations

Before proceeding with any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Storage: For short-term storage, this compound should be kept in a dry, dark place at 0 - 4°C.[3] For long-term storage, a temperature of -20°C is recommended.[3]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS, a conservative approach to disposal is warranted. The following steps outline a general procedure for the disposal of research-grade, non-hazardous small molecule compounds like this compound.

  • Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will be able to classify the waste stream appropriately.

  • Waste Identification and Segregation:

    • Unused or Expired this compound: Pure, unused this compound should be collected in a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (401519-28-6), and any known hazard information.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered chemically contaminated waste. These items should be collected in a separate, appropriately labeled container.

    • Solutions: Solutions containing this compound, such as those prepared in DMSO, should be collected in a designated liquid waste container.[3] The container must be compatible with the solvent and clearly labeled with the contents, including the name and concentration of this compound and the solvent used.

  • Waste Collection and Storage: All waste containers should be stored in a designated, secure area, away from incompatible materials, until they are collected by the institution's hazardous waste management team.

  • Documentation: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal. This documentation is essential for regulatory compliance and laboratory inventory management.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal Segregation & Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood or Well-Ventilated Area ppe->fume_hood sds_check Search for Specific This compound SDS fume_hood->sds_check ehs_consult Consult Institutional EHS Department for Guidance sds_check->ehs_consult SDS Found treat_as_hazardous Assume Compound is Hazardous in Absence of Data sds_check->treat_as_hazardous SDS Not Found waste_type Identify Waste Type ehs_consult->waste_type treat_as_hazardous->ehs_consult solid_waste Segregate Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste (Solutions in DMSO, etc.) waste_type->liquid_waste Liquid label_waste Label Waste Containers Clearly (Chemical Name, CAS#, Hazards) solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Secure Area label_waste->store_waste waste_pickup Arrange for Professional Waste Pickup store_waste->waste_pickup end End: Disposal Complete waste_pickup->end

References

Navigating the Safe Handling of ONO-6126: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling of investigational compounds like ONO-6126 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Hand Protection Eye Protection Body Protection Respiratory Protection
Receiving and Unpacking Double-gloving with nitrile or neoprene gloves.Chemical safety goggles.Fully fastened laboratory coat.Recommended if packaging is compromised.
Weighing and Dispensing Double-gloving with nitrile or neoprene gloves.Chemical safety goggles and a face shield.Fully fastened laboratory coat.N95 or higher-rated respirator within a fume hood.
Solution Preparation Double-gloving with nitrile or neoprene gloves.Chemical safety goggles and a face shield.Fully fastened laboratory coat.Work within a certified chemical fume hood.
Experimental Use Double-gloving with nitrile or neoprene gloves.Chemical safety goggles.Fully fastened laboratory coat.Work within a certified chemical fume hood.
Waste Disposal Double-gloving with nitrile or neoprene gloves.Chemical safety goggles.Fully fastened laboratory coat.Not generally required if handling sealed containers.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.

G This compound Handling Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Unpack Unpack in Designated Area Inspect->Unpack Store Store in a Cool, Dry, Dark Place (-20°C for long-term) Unpack->Store Weigh Weigh Compound Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose

A step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Receiving and Unpacking:

  • Upon receipt, immediately inspect the external packaging for any signs of damage or leakage.

  • Don appropriate PPE (double gloves, lab coat, and safety goggles) before handling the package.

  • Unpack the compound in a designated area, preferably within a chemical fume hood, to contain any potential airborne particles.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a tared container to handle the solid compound.

  • Utilize dedicated spatulas and other equipment for handling this compound to prevent cross-contamination.

  • Close the primary container tightly immediately after dispensing.

3. Solution Preparation:

  • Always add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or sonicating to dissolve the compound.

  • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

Waste Type Collection Container Labeling
Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips)Designated, sealed hazardous waste container."Hazardous Waste - this compound Solid"
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled, sealed hazardous waste bottle."Hazardous Waste - this compound Liquid in [Solvent]"
Sharps (e.g., contaminated needles, broken glass)Puncture-resistant sharps container."Hazardous Sharps Waste - this compound"

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate waste into the categories outlined in the table above.

  • Contain Waste: Place all contaminated materials into the appropriate, clearly labeled waste containers.

  • Follow Institutional Guidelines: Adhere to your institution's and local regulations for the final disposal of hazardous chemical waste. Never dispose of this compound or its solutions down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Type of Exposure Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected person to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and colleagues.

  • Contain (if trained): For small, manageable spills, and if you are trained to do so, use a chemical spill kit to contain and absorb the material. Always wear full PPE during cleanup.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-6126
Reactant of Route 2
Reactant of Route 2
ONO-6126

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。